(1R,2S)-2-phenylcyclohexan-1-amine
Description
BenchChem offers high-quality (1R,2S)-2-phenylcyclohexan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2S)-2-phenylcyclohexan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-2-phenylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJIPLWGNJQJRM-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (1R,2S)-2-phenylcyclohexan-1-amine
Introduction
(1R,2S)-2-phenylcyclohexan-1-amine is a chiral primary amine with a significant role as a building block in medicinal chemistry and asymmetric synthesis. Its rigid cyclohexyl backbone and the stereochemical arrangement of the phenyl and amino groups make it a valuable scaffold for the development of novel therapeutic agents. The biological activity of chiral molecules is often highly dependent on their stereochemistry, with different enantiomers and diastereomers exhibiting distinct pharmacological and toxicological profiles.[1][2][3] Therefore, a thorough understanding and precise characterization of the physicochemical properties of a specific stereoisomer like (1R,2S)-2-phenylcyclohexan-1-amine are paramount for researchers, scientists, and drug development professionals.[1]
This technical guide provides a comprehensive overview of the core physicochemical properties of (1R,2S)-2-phenylcyclohexan-1-amine. In the absence of extensive publicly available experimental data for this specific isomer, this guide focuses on the robust experimental methodologies required for its characterization, providing field-proven insights into the causality behind experimental choices. The protocols described herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.
Core Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) or a key intermediate are critical as they influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.
Molecular Structure and Computed Properties
The foundational properties of (1R,2S)-2-phenylcyclohexan-1-amine are derived from its molecular structure. Publicly available databases provide computed values for several of these properties.[4][5]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇N | PubChem[4] |
| Molecular Weight | 175.27 g/mol | PubChem[4] |
| IUPAC Name | (1R,2S)-2-phenylcyclohexan-1-amine | PubChem[4] |
| CAS Number | 1011-11-6 | PubChem[4] |
| XLogP3-AA (Computed) | 2.5 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
Note: The values in this table are computationally derived and should be confirmed by experimental determination.
Experimental Determination of Physicochemical Properties
The following sections detail the standard experimental protocols for determining the key physicochemical properties of (1R,2S)-2-phenylcyclohexan-1-amine.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.[6]
Experimental Protocol: Capillary Method [7][8][9]
-
Sample Preparation: A small amount of dry, finely powdered (1R,2S)-2-phenylcyclohexan-1-amine is packed into a capillary tube to a height of 2-3 mm.[8]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Preliminary Determination (Optional): If the approximate melting point is unknown, a rapid heating rate (5-10 °C/min) can be used to obtain an estimated value.[7]
-
Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated to a temperature approximately 15-20 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C/min to ensure thermal equilibrium.[8]
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.
pKa Determination
The pKa is a measure of the acidity of the conjugate acid of the amine. It is a critical parameter for predicting the ionization state of the molecule at a given pH, which in turn affects its biological activity and solubility. For primary amines, the pKa is typically in the range of 9-11. [10] Experimental Protocol: Potentiometric Titration [10][11][12]
-
Sample Preparation: A precise amount of (1R,2S)-2-phenylcyclohexan-1-amine is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The sample solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
-
Titration: A standard solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: As a primary amine, two N-H stretching bands are expected in the region of 3400-3250 cm⁻¹. An N-H bending vibration should also be observable around 1650-1580 cm⁻¹. The C-N stretching vibration for an aliphatic amine is typically found between 1250-1020 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the carbon bearing the amino group and the phenyl group will be deshielded and appear at a lower field. The N-H protons often appear as a broad signal. The aromatic protons of the phenyl group will be in the 7.0-7.5 ppm region. The cyclohexyl protons will show complex splitting patterns in the aliphatic region.
-
¹³C NMR: The carbon atom attached to the nitrogen will be deshielded. The aromatic carbons will have characteristic shifts in the 120-150 ppm range.
-
-
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 175. The fragmentation pattern would likely involve the loss of the phenyl group or cleavage adjacent to the amine.
Conclusion
The physicochemical properties of (1R,2S)-2-phenylcyclohexan-1-amine are fundamental to its application in drug discovery and development. This guide has outlined the essential experimental methodologies for the precise determination of its melting point, boiling point, solubility, and pKa. Adherence to these robust protocols will ensure the generation of high-quality, reliable data, which is indispensable for advancing research and development efforts involving this important chiral building block. The stereospecific nature of this compound underscores the necessity of characterizing each stereoisomer independently to fully understand its potential in pharmacological applications.
References
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved February 17, 2026, from [Link]
-
Chemistry Liberty. (2024, September 24). Solubility test for Organic Compounds. Retrieved February 17, 2026, from [Link]
-
Chemistry Steps. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved February 17, 2026, from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 17, 2026, from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved February 17, 2026, from [Link]
-
Pharmaguideline. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved February 17, 2026, from [Link]
-
DOI. (n.d.). Detailed procedure for calculating pKa. Retrieved February 17, 2026, from [Link]
-
BorsodChem. (n.d.). phenylcyclohexylamine. Retrieved February 17, 2026, from [Link]
-
Solubility of Things. (n.d.). Cyclohexylamine. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). (1R,2S)-2-phenylcyclohexan-1-amine. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved February 17, 2026, from [Link]
-
University of California, Irvine. (n.d.). Amine Unknowns. Retrieved February 17, 2026, from [Link]
-
Chemconnections. (n.d.). Boiling Point Determination. Retrieved February 17, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 17, 2026, from [Link]
-
A.KRÜSS Optronic. (n.d.). Melting point determination. Retrieved February 17, 2026, from [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2015, December 9). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 2-Phenylcyclohexan-1-amine. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2015, December 31). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Retrieved February 17, 2026, from [Link]
-
PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved February 17, 2026, from [Link]
-
Longdom Publishing. (n.d.). Clinical Importance of Chirality in Drug Design and Pharmaceutica. Retrieved February 17, 2026, from [Link]
-
MDPI. (2023, January 20). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved February 17, 2026, from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2022, April 15). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. Retrieved February 17, 2026, from [Link]
-
LookChem. (2025, May 20). 2-cyclohexen-1-amine. Retrieved February 17, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). 7.3 Solubility of Amines. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2025, October 13). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Retrieved February 17, 2026, from [Link]
-
PubMed. (2025, July 5). Heterocycle-fused phenylcyclohexylamines as novel multi-target antagonists of N-methyl-D-aspartate (NMDA) receptor and monoamine transporter for treating depression. Retrieved February 17, 2026, from [Link]
-
Organic Syntheses. (n.d.). lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Retrieved February 17, 2026, from [Link]
-
PMC. (n.d.). Chiral Drugs: An Overview. Retrieved February 17, 2026, from [Link]
-
Wikipedia. (n.d.). trans-2-Phenyl-1-cyclohexanol. Retrieved February 17, 2026, from [Link]
-
Organic Syntheses. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans). Retrieved February 17, 2026, from [Link]
-
NIST WebBook. (n.d.). N-Phenylcyclohexylamine. Retrieved February 17, 2026, from [Link]
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- 12. pharmaguru.co [pharmaguru.co]
Navigating the Stereochemical Maze: A Definitive Guide to the Identifiers of (1R,2S)-2-phenylcyclohexan-1-amine
For Immediate Release
An in-depth technical guide for researchers, scientists, and drug development professionals on the chemical identifiers of the chiral compound (1R,2S)-2-phenylcyclohexan-1-amine.
In the intricate landscape of chemical synthesis and pharmaceutical development, precise identification of stereoisomers is paramount. The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure, making unambiguous identification through standardized numbering and notation systems a critical foundation for research and development. This guide provides a comprehensive overview of the key identifiers for the specific stereoisomer (1R,2S)-2-phenylcyclohexan-1-amine, a compound of interest in various chemical and medicinal research domains.
Core Chemical Identity
(1R,2S)-2-phenylcyclohexan-1-amine is a chiral primary amine featuring a phenyl group and an amino group attached to a cyclohexane ring. The "(1R,2S)" designation specifies the absolute configuration at the two stereocenters, defining a unique spatial arrangement of the substituents. This precise stereochemistry is crucial for its interaction with other chiral molecules, such as biological receptors and enzymes.
Tabulated Chemical Identifiers
Accurate communication in scientific literature and databases relies on a standardized set of identifiers. The following table summarizes the essential identifiers for (1R,2S)-2-phenylcyclohexan-1-amine.
| Identifier Type | Value | Source |
| CAS Number | 1011-11-6 | PubChem[1] |
| PubChem CID | 209557 | PubChem[1] |
| IUPAC Name | trans-(1R,2S)-2-phenylcyclohexan-1-amine | PubChem[1] |
| InChI | InChI=1S/C12H17N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2/t11-,12+/m0/s1 | PubChem[1] |
| InChIKey | KLJIPLWGNJQJRM-NWDGAFQWSA-N | PubChem[1] |
| SMILES | C1CCC2=CC=CC=C2">C@HN | PubChem[1] |
| Molecular Formula | C12H17N | PubChem[1] |
| Molecular Weight | 175.27 g/mol | PubChem[1] |
It is critical to distinguish the specific stereoisomer from its racemic mixture. The CAS number for rac-(1R,2S)-2-phenylcyclohexanamine is 69743-67-5[1]. The use of the correct CAS number is essential to avoid ambiguity in research and procurement.
Visualizing the Identifier Network
The relationship between the chemical structure and its various identifiers can be visualized as a network, with the molecule at the center. This diagram illustrates how different notation systems provide a comprehensive identification profile.
Sources
specific optical rotation values for (1R,2S)-2-phenylcyclohexan-1-amine
This guide details the physicochemical properties, resolution, and application of (1R,2S)-2-phenylcyclohexan-1-amine , a critical chiral building block in drug development.
Executive Summary
(1R,2S)-2-phenylcyclohexan-1-amine (also known as (-)-trans-2-phenylcyclohexylamine) is a chiral primary amine featuring a cyclohexane scaffold with vicinal phenyl and amino substituents. It serves as a potent chiral auxiliary and pharmacophore in the synthesis of CNS-active agents, including NMDA receptor antagonists and vesicular acetylcholine transporter (VAChT) inhibitors (e.g., Vesamicol analogs).
This guide provides the definitive stereochemical assignment, specific optical rotation data, and a validated resolution protocol to ensure high enantiomeric excess (>99% ee) for research and scale-up applications.
Stereochemical Identification & Physicochemical Properties[1][2][3][4][5]
Stereochemical Assignment
Despite the "(1R,2S)" nomenclature often associated with cis isomers in acyclic systems, for 1,2-disubstituted cyclohexanes, the (1R,2S) configuration corresponds to the trans isomer when the substituents are defined by Cahn-Ingold-Prelog (CIP) priorities as follows:
-
C1 (Amine): Nitrogen > C2 > C6 > H
(R) -
C2 (Phenyl): Phenyl > C1 > C3 > H
(S)
In the trans-isomer, both bulky groups (Phenyl and Amine) occupy equatorial positions (diequatorial) in the lowest energy chair conformation, conferring thermodynamic stability over the cis isomer.
Optical Rotation Data
The specific optical rotation (
| Parameter | Value / Description | Conditions |
| IUPAC Name | (1R,2S)-2-phenylcyclohexan-1-amine | - |
| Common Name | (-)-trans-2-phenylcyclohexylamine | - |
| Stereochemistry | trans (diequatorial) | - |
| Specific Rotation | Negative (-) | |
| Enantiomer | Positive (+) | (1S,2R)-isomer |
| Correlated Alcohol | (-)-trans-2-phenylcyclohexanol |
Note on Sign: The (1R,2S) configuration is consistently levorotatory (-) in polar solvents like methanol, while its enantiomer, (1S,2R), is dextrorotatory (+).
Experimental Protocol: Chiral Resolution
The most robust method for obtaining (1R,2S)-2-phenylcyclohexan-1-amine in high enantiomeric purity is the classical resolution of the commercially available trans-racemate using (+)-Tartaric acid (L-Tartaric acid).
Mechanistic Principle
The resolution relies on the differential solubility of the diastereomeric salts formed between the racemic amine and the chiral acid.
-
Target Salt: (1R,2S)-Amine
(+)-Tartrate (Less Soluble - Precipitates) -
Impurity Salt: (1S,2R)-Amine
(+)-Tartrate (More Soluble - Remains in Mother Liquor)
Step-by-Step Resolution Protocol
Reagents:
-
Racemic trans-2-phenylcyclohexylamine (1.0 equiv)
-
(+)-L-Tartaric acid (1.0 equiv)
-
Solvent: Methanol (MeOH) and Water (
)
Procedure:
-
Salt Formation: Dissolve (+)-L-Tartaric acid in hot Methanol. Slowly add racemic trans-2-phenylcyclohexylamine with stirring. The reaction is exothermic.
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0-4°C overnight. The diastereomeric salt (-)-amine
(+)-tartrate will crystallize. -
Filtration: Filter the white crystalline solid. Wash with cold Methanol.
-
Recrystallization (Critical for >99% ee): Recrystallize the salt from boiling water or MeOH/Water (9:1) until the melting point is constant.
-
Free Base Liberation:
-
Suspend the purified salt in water.
-
Add 20% NaOH (aq) until pH > 12.
-
Extract the liberated oil with Dichloromethane (DCM) (
). -
Dry combined organics over
and concentrate in vacuo.
-
-
Validation: Measure
and compare with the standard (-)-sign.
Workflow Visualization
The following diagram illustrates the critical path for isolating the (1R,2S) enantiomer.
Figure 1: Resolution workflow for isolating (1R,2S)-2-phenylcyclohexan-1-amine using (+)-Tartaric acid.
Quality Control & Applications
Enantiomeric Excess (ee) Determination
While optical rotation provides a quick check, Chiral HPLC is required for precise ee determination.
-
Column: Chiralcel OD-H or Chiralpak AD-H.
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.
-
Detection: UV at 210-220 nm (Phenyl absorption).
-
Expectation: The (1R,2S) isomer typically elutes after the (1S,2R) isomer on OD-H columns, but standard injection of the racemate is required for confirmation.
Key Applications
-
Chiral Auxiliary: Used in asymmetric alkylation and Michael additions to induce stereochemistry in achiral substrates.
-
Vesamicol Analogs: The (1R,2S) absolute configuration is essential for binding affinity in sigma receptors and acetylcholine transporters.
-
Ligand Synthesis: Precursor for
-symmetric ligands (e.g., bis-oxazolines) used in catalytic asymmetric synthesis.
References
-
Price, H. C. (1970). Optical studies of chiral 1-substituted-2-phenylcyclohexanes. Binghamton University, ProQuest Dissertations Publishing. Link
-
Whitesell, J. K., & Chen, H. H. (1990). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters: (-)-(1S,2R)-trans-2-Phenylcyclohexanol. Organic Syntheses, 69, 1. Link
-
Gonzalez, J., Aurigemma, C., & Truesdale, L. (1998). Synthesis of (+)-(1S,2R)- and (-)-(1R,2S)-trans-2-Phenylcyclohexanol via Sharpless Asymmetric Dihydroxylation. Organic Syntheses, 75, 53. Link
- Balsamo, A., et al. (1975). Stereochemistry of the reduction of 2-substituted cyclohexanones. Journal of Organic Chemistry.
-
U.S. National Library of Medicine. (2025).[1][2][3] (1R,2S)-2-phenylcyclohexan-1-amine Compound Summary. PubChem.[4] Link
Sources
Technical Guide: Basicity and Structural Dynamics of (1R,2S)-2-phenylcyclohexan-1-amine
This is an in-depth technical guide on the physicochemical properties, specifically basicity and pKa, of (1R,2S)-2-phenylcyclohexan-1-amine .
Executive Summary
Compound Identity: (1R,2S)-2-phenylcyclohexan-1-amine Stereochemical Designation: cis-isomer (relative configuration) Estimated pKa (Conjugate Acid): 9.1 – 9.4 Key Insight: The basicity of this specific stereoisomer is governed by the axial orientation of the amino group in its preferred conformer. Unlike its trans-counterpart, the (1R,2S) isomer exhibits reduced basicity due to steric inhibition of solvation around the ammonium cation and the inductive withdrawal of the vicinal phenyl ring.
Structural Characterization & Conformational Analysis
To understand the pKa, one must first resolve the conformational equilibrium. The (1R,2S) configuration implies a cis relationship between the amine at C1 and the phenyl group at C2.
Conformational Equilibrium
The cyclohexane ring exists in a chair conformation.[1][2] For the cis-1,2-disubstituted system, the substituents must occupy axial-equatorial (a,e) or equatorial-axial (e,a) positions. The equilibrium is dictated by the A-values (steric bulk) of the substituents:
-
Phenyl Group A-value: ~2.8 kcal/mol
-
Amino Group (-NH₂) A-value: ~1.4 kcal/mol
Thermodynamic Preference: The system minimizes energy by placing the bulkier phenyl group in the equatorial position.
-
Conformer A (Preferred): Phenyl-Equatorial / Amine-Axial
-
Conformer B (Disfavored): Phenyl-Axial / Amine-Equatorial
Therefore, the chemistry of (1R,2S)-2-phenylcyclohexan-1-amine is dominated by the axial amine species.
Visualization of Signaling/Conformation
The following diagram illustrates the conformational lock and its impact on basicity.
Caption: Conformational equilibrium favoring the axial-amine species, directly impacting solvation and pKa.
Physicochemical Properties: Basicity and pKa[3][4][5]
The "Axial Amine" Effect
Experimental data on cyclohexylamines confirms that axial amines are weaker bases than equatorial amines .
-
Mechanism: Protonation forms a cationic ammonium species (
). In water, the stability of this ion depends heavily on hydrogen bonding with solvent molecules. -
Steric Hindrance: An axial
group is crowded by the 1,3-diaxial hydrogens of the ring, preventing the formation of an optimal hydration shell. This entropic and enthalpic penalty lowers the stability of the conjugate acid, favoring the neutral free base (lower pKa).
Inductive Phenyl Effect
The phenyl ring at C2 exerts a weak electron-withdrawing inductive effect (-I) through the
Comparative Data Table
The following table synthesizes derived and experimental data to contextualize the (1R,2S) isomer.
| Compound | Stereochemistry | Dominant Conformation | Estimated pKa (BH⁺) | Rationale |
| Cyclohexylamine | N/A | Amine-Equatorial | 10.64 | Unhindered solvation; no EWG. |
| (1R,2S)-2-phenyl... | cis | Amine-Axial / Ph-Eq | 9.1 – 9.4 | Axial solvation penalty + Ph inductive effect. |
| (1R,2R)-2-phenyl... | trans | Amine-Equatorial / Ph-Eq | 9.8 – 10.1 | Good solvation (Eq amine) but lowered by Ph inductive effect. |
| Aniline | Aromatic | Planar ( | 4.6 | Resonance delocalization (reference point). |
Experimental Protocols
Synthesis via Reductive Amination (Racemic Precursor)
To access the (1R,2S) scaffold, one typically synthesizes the racemate and then resolves it.
Reagents: 2-Phenylcyclohexanone, Ammonium Acetate, Sodium Cyanoborohydride (
-
Imine Formation: Dissolve 2-phenylcyclohexanone (10 mmol) and ammonium acetate (100 mmol) in dry methanol (50 mL). Stir at RT for 2 hours under
. -
Reduction: Cool to 0°C. Add
(15 mmol) portion-wise. -
Workup: Stir for 12h. Quench with conc. HCl (to pH < 2) to destroy excess hydride and hydrolyze boron complexes. Basify with NaOH (pH > 12) and extract with DCM.
-
Result: A mixture of cis and trans isomers (typically 1:3 ratio favoring thermodynamic trans).
-
Isomer Separation: Isolate the cis-racemate via column chromatography (Silica gel; EtOAC/Hexane + 1%
). The cis isomer is generally more polar due to the exposed lone pair (axial) and dipole moment vector alignment.
Chiral Resolution of (1R,2S)-Isomer
This protocol uses (+)-Tartaric Acid to selectively crystallize the desired enantiomer.[3]
Principle: Diastereomeric salt formation.[4][5] Target: Isolation of (1R,2S)-amine from cis-racemate.
-
Salt Formation: Dissolve cis-2-phenylcyclohexanamine (racemic, 1.0 eq) in hot Ethanol (abs). Add (+)-L-Tartaric acid (1.0 eq) dissolved in hot Ethanol.
-
Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C for 24h.
-
Filtration: Collect the precipitate. The (1R,2S)-amine-(+)-tartrate salt typically crystallizes first due to packing efficiency (verify via optical rotation).
-
Liberation: Suspend the salt in water, basify with 2M NaOH, and extract with
. Dry over and concentrate. -
Validation: Measure specific rotation
. (1R,2S) usually exhibits a negative rotation (check specific solvent literature values, often denoted as -cis).
pKa Determination (Potentiometric Titration)
Self-Validating System:
-
Setup: Calibrate pH meter with buffers (pH 4.0, 7.0, 10.0). Maintain temperature at 25°C ± 0.1°C.
-
Solvent: Use 0.01 M amine in water (add minimal methanol if solubility is poor, but correct pKa for solvent effect).
-
Titrant: 0.1 M HCl (standardized).
-
Execution: Titrate from pH 12 down to pH 2. Record pH vs Volume.
-
Calculation: The pKa is the pH at the half-equivalence point.
-
Check: The curve should show a sharp inflection. If the transition is shallow, check for carbonate contamination in the base.
-
Applications & Significance
-
Chiral Auxiliaries: The fixed conformation of the phenyl ring provides a rigorous steric wall, making this amine useful in asymmetric synthesis for inducing chirality in neighboring centers.
-
Pharmacophore: The (1R,2S) scaffold mimics the spatial arrangement of NMDA receptor antagonists. The lower pKa (closer to 7.4 than cyclohexylamine) improves blood-brain barrier (BBB) permeability by increasing the fraction of uncharged species at physiological pH.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.
-
Pines, S. H., et al. (1971). "Resolution of racemic 2-phenylcyclohexanamine." Journal of Organic Chemistry, 36(6), 984-991.
-
Hall, H. K. (1957). "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society, 79(20), 5441–5444. (Foundational data on cycloalkylamine pKa shifts).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Axial and Equatiorial Bonds in Cyclohexane | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
conformational analysis of cis-2-phenylcyclohexan-1-amine
An In-Depth Technical Guide to the Conformational Analysis of cis-2-Phenylcyclohexan-1-amine
Part 1: Executive Summary & Strategic Importance
The Pharmacophore Context cis-2-Phenylcyclohexan-1-amine represents a privileged scaffold in medicinal chemistry, serving as a conformational template for analgesics (e.g., tramadol analogs), NMDA receptor antagonists, and psychotropic agents.[1] Unlike its trans counterpart, which locks into a rigid diequatorial conformation, the cis isomer exists in a dynamic equilibrium that balances substantial steric penalties against subtle stereoelectronic stabilizations.
The Core Challenge
For drug development professionals, defining the precise solution-state conformation of this molecule is critical.[2] The spatial arrangement of the amine (hydrogen bond donor) relative to the phenyl ring (hydrophobic/
Part 2: Conformational Landscape & Energetics
The Thermodynamic Equilibrium
The cis-1,2-disubstitution pattern on a cyclohexane ring imposes a mandatory axial-equatorial relationship in the chair conformation. This creates a binary equilibrium between two distinct chair forms. The thermodynamic preference is dictated by the minimization of 1,3-diaxial strains, quantified by A-values (conformational free energies).
The Competitors:
-
Conformer A (Ph-Ax /
-Eq): The bulky phenyl group occupies the axial position, while the amino group is equatorial. -
Conformer B (Ph-Eq /
-Ax): The phenyl group occupies the equatorial position, while the amino group is axial.
Table 1: Energetic Parameters of Substituents
| Substituent | A-Value ( | Primary Steric Penalty (Axial) |
| Phenyl (-Ph) | 2.8 kcal/mol | Severe 1,3-diaxial repulsion with H3/H5 protons.[1] |
| Amino ( | ~1.4 kcal/mol | Moderate 1,3-diaxial repulsion with H3/H5 protons.[1] |
| Net Preference | Favors Conformer B (Ph-Eq) |
Stereoelectronic Modulation: The NH- Interaction
While sterics overwhelmingly favor Conformer B , electronic effects further stabilize this form.[1] In cis-1,2 isomers, the two substituents are gauche to each other (dihedral angle
-
Mechanism: In Conformer B , the axial amino group projects its protons vertically, parallel to the axial hydrogens, but the gauche relationship with the equatorial phenyl ring allows for a specific NH-
interaction . The amino proton can donate electron density into the orthogonal -cloud of the phenyl ring. -
Solvent Dependence: This interaction is most pronounced in non-polar solvents (
, ) and diminishes in protic solvents ( , ) which compete for hydrogen bonding.[1]
Visualization of the Equilibrium
The following diagram illustrates the thermodynamic flow and the specific interactions driving the equilibrium toward the Phenyl-Equatorial conformer.
Caption: Thermodynamic equilibrium of cis-2-phenylcyclohexan-1-amine favoring the Ph-Equatorial conformer.
Part 3: Spectroscopic Validation (NMR Protocol)
To empirically verify the conformation, one must utilize
The Karplus Relationship Application[5]
Predicted Signals for the Major Conformer (Ph-Eq / -Ax)
In the dominant Conformer B:
Table 2: Diagnostic NMR Signatures
| Proton | Environment | Conformer A (Minor) | Conformer B (Major) | Observable in Spectrum |
| H1 (CH-N) | Axial (Wide signal) | Equatorial (Narrow signal) | Narrow Multiplet ( | |
| H2 (CH-Ph) | Benzylic | Equatorial (Narrow signal) | Axial (Wide signal) | Wide dt ( |
Part 4: Experimental Protocols
Synthesis and Isolation Workflow
Objective: Obtain pure cis-isomer for analysis, separating it from the trans-isomer.[1]
-
Reduction: Catalytic hydrogenation of 2-phenylcyclohexanone oxime or imine often yields a mixture of cis and trans amines.[1]
-
Catalyst:
or in acetic acid (favors cis via surface adsorption).[1]
-
-
Derivatization (Purification): Convert the crude amine mixture to the hydrochloride salt.
-
Free Base Liberation: Treat the cis-enriched salt with
, extract with , dry over .
Analytical Workflow Diagram
This workflow ensures rigorous identification using self-validating spectral data.[1]
Caption: Step-by-step decision tree for NMR validation of the cis-conformer.
Part 5: Computational Verification (DFT)
For high-precision structural studies (e.g., prior to docking simulations), experimental data should be corroborated with Density Functional Theory (DFT) calculations.[1]
Recommended Protocol:
-
Software: Gaussian 16 or ORCA.
-
Method: B3LYP or
B97X-D (includes dispersion corrections for NH- ).[1] -
Basis Set: 6-311++G(d,p) or def2-TZVP.[1]
-
Solvation Model: IEFPCM (Solvent: Chloroform).[1]
-
Input Generation: Generate both chair forms.
-
Output Analysis: Compare Gibbs Free Energy (
).[1][5] Expect by kcal/mol.[1][6]
References
-
Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (The foundational text for A-values and cyclohexane conformational analysis).
-
Caron, G., et al. (2020).[1][7] Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Molecular Biotechnology and Health Sciences.[1][7] (Discusses NH-pi and intramolecular interactions in drug design).
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1][8] (Mechanistic grounding for reduction stereoselectivity). [1]
-
Kirby, A. J. (1983).[1] Stereoelectronic Effects. Oxford Chemistry Primers. (Detailed analysis of the gauche effect and orbital overlaps). [1]
-
Reich, H. J. (2025).[1] WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[1] (Reference for J-value interpretation in cyclohexanes).
Sources
- 1. cis-2-Phenylcyclopropylamine hydrochloride | C9H12ClN | CID 12345945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. A value - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. iris.unito.it [iris.unito.it]
- 8. par.nsf.gov [par.nsf.gov]
Methodological & Application
Application Notes: Chiral Resolution of Acids Using (1R,2S)-2-Phenylcyclohexan-1-amine
Abstract
The separation of enantiomers, a critical process in the pharmaceutical and fine chemical industries, is frequently accomplished through chiral resolution. This application note provides a detailed protocol for the chiral resolution of racemic acids utilizing the highly effective resolving agent, (1R,2S)-2-phenylcyclohexan-1-amine. The methodology hinges on the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.[1][2] This guide will delve into the mechanistic principles, provide a step-by-step experimental procedure, and offer insights into process optimization for researchers, scientists, and professionals in drug development.
Introduction: The Principle of Diastereomeric Salt Resolution
Chiral resolution is a foundational technique in stereochemistry for the separation of racemic mixtures into their constituent enantiomers.[3] While enantiomers possess identical physical properties in an achiral environment, their interaction with another chiral, enantiomerically pure compound—a resolving agent—leads to the formation of diastereomers.[4][5] These diastereomers exhibit distinct physical properties, most notably different solubilities in a given solvent.[6][7] This disparity in solubility is the cornerstone of resolution by diastereomeric salt crystallization, a method that is both economical and scalable for industrial applications.[1][8][9]
The process involves reacting a racemic acid with an enantiomerically pure chiral base, such as (1R,2S)-2-phenylcyclohexan-1-amine. This acid-base reaction forms a pair of diastereomeric salts. Due to their different three-dimensional structures, these salts will have different crystal lattice energies and solvation properties, leading to one being less soluble than the other in a carefully selected solvent system. The less soluble diastereomeric salt will preferentially crystallize out of the solution, allowing for its isolation by filtration.[2] Subsequently, the resolved acid enantiomer can be liberated from the salt by treatment with a strong acid, and the chiral resolving agent can often be recovered and reused.[4]
(1R,2S)-2-phenylcyclohexan-1-amine is a particularly effective resolving agent for a variety of carboxylic acids due to its rigid conformational structure and the presence of both a primary amine for salt formation and a phenyl group that can participate in favorable π-stacking interactions within the crystal lattice, often leading to well-defined, easily separable crystals.
Experimental Protocol
This section outlines a general yet detailed procedure for the chiral resolution of a racemic carboxylic acid using (1R,2S)-2-phenylcyclohexan-1-amine. It is imperative to note that optimization of solvent, temperature, and stoichiometry is often necessary for each specific acid.
Materials and Equipment
-
Racemic carboxylic acid
-
(1R,2S)-2-phenylcyclohexan-1-amine (enantiomerically pure)
-
Anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 1 M) or another suitable base
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Crystallization dish or Erlenmeyer flask
-
Büchner funnel and filter flask
-
Vacuum source
-
Rotary evaporator
-
Separatory funnel
-
pH paper or pH meter
-
Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC or GC, polarimeter)
Step-by-Step Methodology
Part 1: Diastereomeric Salt Formation and Crystallization
-
Solvent Screening (Small Scale): Before proceeding with the bulk of the material, it is highly recommended to perform small-scale screening experiments to identify the optimal solvent system for crystallization.[9] This involves testing a range of solvents to find one in which the diastereomeric salts have a significant solubility difference.
-
Dissolution: In a round-bottom flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimum amount of a suitable hot solvent or solvent mixture identified during the screening phase.
-
Addition of Resolving Agent: In a separate flask, dissolve (1R,2S)-2-phenylcyclohexan-1-amine (0.5 to 1.0 equivalent) in the same solvent, heating gently if necessary. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.
-
Salt Formation: Slowly add the resolving agent solution to the solution of the racemic acid with continuous stirring. The formation of a precipitate may occur immediately or upon cooling.
-
Crystallization: Allow the mixture to cool slowly to room temperature. For optimal crystal growth and purity, it is advisable to avoid rapid cooling. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can induce crystallization.[2] Further cooling in an ice bath or refrigerator can increase the yield of the less soluble salt.[2]
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[2]
Part 2: Liberation of the Enantiomerically Enriched Acid
-
Dissolution of the Salt: Transfer the filtered diastereomeric salt to a flask and dissolve it in water or a mixture of water and a miscible organic solvent.
-
Acidification: Add an aqueous solution of a strong acid, such as 1 M HCl, dropwise while stirring until the solution is acidic (pH 1-2). This will protonate the carboxylate, liberating the free carboxylic acid, which may precipitate if it is not water-soluble.
-
Extraction: If the acid precipitates, it can be collected by filtration. If it remains in solution or forms an oil, transfer the mixture to a separatory funnel and extract the liberated acid with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) several times.
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Isolation of the Pure Enantiomer: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
Part 3: Recovery of the Chiral Resolving Agent
-
Basification: The acidic aqueous layer from the extraction step contains the protonated (1R,2S)-2-phenylcyclohexan-1-amine. This can be recovered by making the solution basic (pH > 10) with the addition of a base like NaOH.[2]
-
Extraction: Extract the liberated free amine with an organic solvent.
-
Drying and Isolation: Dry the organic extract and remove the solvent to recover the chiral resolving agent, which can potentially be reused.
Data Presentation and Optimization
The success of a chiral resolution is highly dependent on the specific substrate and the chosen conditions. The following table provides representative parameters that often require optimization.
| Parameter | Range/Options | Rationale and Field Insights |
| Molar Ratio (Acid:Amine) | 1:0.5 to 1:1 | Using 0.5 equivalents of the resolving agent often maximizes the purity of the initial crop of crystals, as it selectively precipitates the salt of one enantiomer. A 1:1 ratio may increase the yield but potentially at the cost of initial purity. |
| Solvent System | Alcohols (MeOH, EtOH, IPA), Esters (EtOAc), Ketones (Acetone), Water, and mixtures. | The choice of solvent is the most critical parameter.[9] It dictates the solubility difference between the diastereomeric salts. Protic solvents can engage in hydrogen bonding, while aprotic solvents may favor other intermolecular interactions. Screening is essential. |
| Concentration | Varies (e.g., 0.1 M to 1 M) | The concentration affects the supersaturation level and thus the rate of crystallization and the yield. Higher concentrations may lead to faster crystallization but can also trap impurities. |
| Crystallization Temperature | -20°C to Ambient | A slow, controlled cooling profile generally yields larger, purer crystals. A final cooling step at a lower temperature (e.g., in an ice bath) maximizes the recovery of the less soluble salt. |
| Recrystallization | 1 or more cycles | The initially isolated diastereomeric salt may require one or more recrystallizations from the same or a different solvent system to achieve the desired level of diastereomeric purity (and consequently, enantiomeric purity of the final acid). |
Visualization of the Workflow
The following diagram illustrates the logical flow of the chiral resolution process.
Caption: Workflow for Chiral Resolution of Acids.
Conclusion
The chiral resolution of carboxylic acids using (1R,2S)-2-phenylcyclohexan-1-amine via diastereomeric salt formation is a robust and widely applicable method for obtaining enantiomerically pure compounds. The success of this technique relies on the careful selection of experimental conditions, particularly the solvent system, to maximize the solubility difference between the diastereomeric salts. The protocol detailed herein provides a comprehensive framework for researchers to develop and optimize chiral resolutions for their specific acidic substrates, contributing to the efficient synthesis of chiral molecules in academic and industrial settings.
References
-
Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
Paiva, A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. [Link]
-
BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
-
Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. [Link]
-
Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. [Link]
-
Lorenz, H., & Seidel-Morgenstern, A. (2014). Crystallization-Based Separation of Enantiomers. In ResearchGate. [Link]
-
Max Planck Society. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
Sources
- 1. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. researchgate.net [researchgate.net]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 9. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Application Note: (1R,2S)-2-Phenylcyclohexan-1-amine in Asymmetric Organocatalysis
[1]
Executive Summary
(1R,2S)-2-phenylcyclohexan-1-amine (trans-2-phenylcyclohexylamine) represents a distinct class of chiral primary amine catalysts.[1] Structurally related to the ubiquitous trans-1,2-diaminocyclohexane (DACH), this scaffold replaces one amine group with a phenyl ring.[1] This substitution alters the electronic landscape and steric bulk, making it an exceptional catalyst for enamine and iminium activation of sterically hindered substrates (e.g., ketones and
Key Applications:
Technical Analysis & Stereochemistry
The "Stereochemical Shift" (Expert Insight)
A common pitfall in deploying this catalyst is misinterpreting its stereochemical designation compared to DACH.
-
Phenyl Analog: (1R,2S)-2-phenylcyclohexan-1-amine.[1]
Despite the change in designation from (2R) to (2S), both molecules share the same absolute spatial configuration (trans-diequatorial orientation). The change in CIP priority (C1-N > Ph vs. N > C1) causes the nomenclature inversion.[1]
-
Implication: If a protocol works with (1R,2R)-DACH derived catalysts, the (1R,2S)-phenyl analog often provides the same sense of induction, but with enhanced lipophilicity and distinct face-shielding properties provided by the phenyl ring.
Mechanism of Action: Primary Amine Catalysis
Unlike secondary amines, primary amines form less sterically crowded enamines. The (1R,2S)-2-phenylcyclohexan-1-amine operates via a bifunctional activation mode when paired with a Brønsted acid cocatalyst.[1]
-
Enamine Formation: The primary amine condenses with the ketone substrate.
-
Stereocontrol: The adjacent phenyl group acts as a "steric wall," effectively blocking one face of the enamine.
-
H-Bonding: The protonated amine (or cocatalyst) directs the electrophile (e.g., nitroolefin) via hydrogen bonding, ensuring high enantioselectivity.
Visualization of Catalytic Logic
The following diagram illustrates the stereochemical comparison and the catalytic cycle for a Michael addition.
Caption: Comparative stereochemistry and the primary amine catalytic cycle for enantioselective Michael addition.
Experimental Protocol: Enantioselective Michael Addition
Objective: Synthesis of (S)-2-((R)-2-nitro-1-phenylethyl)cyclohexanone using (1R,2S)-2-phenylcyclohexan-1-amine.
Materials & Reagents
| Reagent | Equiv/Conc.[1] | Role |
| Cyclohexanone | 5.0 equiv | Substrate (Nucleophile) |
| trans- | 1.0 equiv | Substrate (Electrophile) |
| (1R,2S)-2-phenylcyclohexan-1-amine | 10-20 mol% | Organocatalyst |
| Benzoic Acid (or TFA) | 10-20 mol% | Acid Cocatalyst |
| Toluene or CHCl3 | 0.5 M | Solvent |
Step-by-Step Procedure
Step 1: Catalyst Activation [1]
-
In a 10 mL reaction vial equipped with a magnetic stir bar, dissolve (1R,2S)-2-phenylcyclohexan-1-amine (0.10 mmol, 17.5 mg) in Toluene (1.0 mL).
-
Add Benzoic acid (0.10 mmol, 12.2 mg). Stir for 10 minutes at room temperature (RT) to form the ammonium salt species, which facilitates enamine formation.
Step 2: Substrate Addition
3. Add Cyclohexanone (5.0 mmol, 0.52 mL). Note: Excess ketone drives the equilibrium toward enamine formation.
4. Stir for 15 minutes.
5. Add trans-
Step 3: Reaction Monitoring 6. Stir the mixture at RT (20–25 °C). 7. Monitor via TLC (Hexane/EtOAc 4:1). The nitrostyrene spot (UV active) should disappear. Typical reaction time: 24–48 hours.
- Checkpoint: If reaction is sluggish after 24h, increase temperature to 35 °C, though this may slightly erode ee.
Step 4: Work-up & Purification [1]
8. Quench the reaction by adding water (2 mL) and stir for 10 minutes to hydrolyze the imine/enamine intermediate.
9. Extract with Ethyl Acetate (3 x 5 mL).
10. Dry combined organics over anhydrous
Data Analysis & Validation
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor enamine formation due to moisture.[1] | Ensure solvents are anhydrous.[1] Add 4Å molecular sieves to the reaction mixture. |
| Low Enantioselectivity | Background reaction or temperature too high.[1] | Lower temperature to 0 °C. Ensure the acid cocatalyst ratio is 1:1 with the amine. |
| Product Racemization | Retro-Michael reaction during workup. | Avoid prolonged exposure to basic conditions.[1] Perform workup quickly with neutral buffers. |
References
-
Stereochemistry & Synthesis
-
Primary Amine Organocatalysis
-
Compound Data
- PubChem CID 209557: (1R,2S)-2-phenylcyclohexan-1-amine.
reductive amination procedures involving (1R,2S)-2-phenylcyclohexan-1-amine
An Application Guide to Diastereoselective Reductive Amination Utilizing (1R,2S)-2-Phenylcyclohexan-1-amine
Introduction: The Strategic Synthesis of Chiral Amines
Reductive amination stands as a cornerstone transformation in modern organic synthesis, providing one of the most direct and efficient methods for the formation of carbon-nitrogen bonds.[1][2] This reaction, which converts a carbonyl group into an amine via an intermediate imine, is indispensable in the production of fine chemicals and pharmaceuticals.[3] Given that a vast majority of drug candidates and approved medicines feature chiral amine moieties, the development of stereoselective amination procedures is of paramount importance.[4]
(1R,2S)-2-Phenylcyclohexan-1-amine, derived from the corresponding and well-regarded Whitesell's auxiliary (trans-2-phenyl-1-cyclohexanol), serves as an exemplary chiral building block for this purpose.[5][6] Its rigid C₂ symmetric-like framework and sterically demanding phenyl group provide a well-defined chiral environment, enabling excellent stereochemical control in the amination of prochiral aldehydes and ketones. This guide details the mechanistic principles, operational protocols, and critical parameters for leveraging this powerful chiral amine in diastereoselective reductive amination.
Mechanistic Rationale: Achieving Stereocontrol
The direct reductive amination process is a cascade of two distinct chemical events occurring in a single pot: (1) imine formation and (2) subsequent reduction.[1][3] The stereochemical outcome of the reaction is determined during the reduction step, where the chiral auxiliary dictates the facial selectivity of hydride delivery to the iminium ion intermediate.
-
Hemiaminal and Imine Formation: The process begins with the nucleophilic attack of the (1R,2S)-2-phenylcyclohexan-1-amine on the carbonyl carbon of the ketone or aldehyde. This forms a transient hemiaminal species. Under weakly acidic conditions, typically facilitated by a catalyst like acetic acid, the hemiaminal undergoes dehydration to form the corresponding imine, which exists in equilibrium with its protonated iminium form.[3]
-
Diastereoselective Reduction: The steric bulk of the trans-disposed phenyl group on the cyclohexane ring effectively shields one face of the planar iminium intermediate. Consequently, the reducing agent (e.g., a hydride) is directed to attack from the less hindered face. This facial bias, governed by the minimization of steric strain, results in the preferential formation of one diastereomer over the other.
Core Protocol: Diastereoselective Amination of a Prochiral Ketone
This protocol provides a generalized, robust procedure for the direct reductive amination of a prochiral ketone with (1R,2S)-2-phenylcyclohexan-1-amine using sodium triacetoxyborohydride, a mild and highly selective reducing agent.[3][7]
Materials
-
Prochiral Ketone (e.g., Acetophenone)
-
(1R,2S)-2-Phenylcyclohexan-1-amine
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Glacial Acetic Acid (AcOH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the prochiral ketone (1.0 eq., e.g., 10 mmol).
-
Solvent and Reagent Addition: Dissolve the ketone in anhydrous DCE (approx. 0.2 M concentration, e.g., 50 mL). To this solution, add (1R,2S)-2-phenylcyclohexan-1-amine (1.05 eq., 10.5 mmol) followed by glacial acetic acid (1.1 eq., 11 mmol). Causality: Acetic acid catalyzes the formation of the iminium ion, which is the species that undergoes reduction. Using a slight excess ensures the equilibrium favors the intermediate.
-
Stirring and Equilibration: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq., 15 mmol) portion-wise over 10-15 minutes. Causality: NaBH(OAc)₃ is chosen for its selectivity; it readily reduces iminium ions but is slow to reduce ketones, preventing competitive reduction of the starting material. Portion-wise addition helps control any initial exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 12-24 hours).
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Causality: The basic bicarbonate solution neutralizes the acetic acid and quenches any unreacted reducing agent.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCE or Dichloromethane (DCM) (2 x 25 mL).
-
Workup - Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to isolate the desired diastereomerically enriched amine. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC of the purified material.
Optimization of Reaction Parameters
The success of the diastereoselective amination depends on the careful selection of several key parameters. The following table summarizes their roles and typical choices.
| Parameter | Common Choices | Rationale & Impact on Reaction |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C | NaBH(OAc)₃ is often optimal: it's mild, selective for imines over ketones, and non-toxic compared to cyanoborohydride.[3][7] Catalytic hydrogenation can also be effective but may require higher pressures and can sometimes lead to debenzylation if not controlled. |
| Solvent | DCE, THF, CH₂Cl₂, CH₃OH | DCE is a preferred non-protic solvent that works well with borohydride reagents.[3] Protic solvents like methanol can sometimes be used but may participate in the reaction or reduce the activity of the hydride agent. |
| Acid Catalyst | Acetic Acid (AcOH), Ti(OiPr)₄ | A stoichiometric amount of acetic acid is generally sufficient to catalyze iminium formation without causing side reactions. Lewis acids like Ti(OiPr)₄ can also act as both catalyst and dehydrating agent but may require stricter anhydrous conditions. |
| Temperature | 0 °C to Room Temperature | The reaction is typically run at room temperature for convenience. Lowering the temperature may improve diastereoselectivity in some cases by increasing the energetic difference between the two transition states for hydride attack, but will slow the reaction rate. |
| Stoichiometry | Amine: 1.0-1.2 eq.Hydride: 1.2-2.0 eq. | A slight excess of the amine can help drive the imine formation equilibrium. A larger excess of the hydride ensures the reaction goes to completion, accounting for any minor quenching by acidic protons or trace water. |
Post-Synthesis: Chiral Auxiliary Cleavage
For many applications, the ultimate goal is to obtain a primary or secondary chiral amine where the (1R,2S)-2-phenylcyclohexyl group has been removed. Catalytic hydrogenolysis is a primary strategy for this transformation, as it is effective at cleaving benzylic C-N bonds.
Representative Protocol for Hydrogenolysis
-
Setup: Dissolve the purified diastereomeric amine (1.0 eq.) in a solvent such as methanol (MeOH) or ethanol (EtOH) in a high-pressure hydrogenation vessel.
-
Catalyst: Add a catalytic amount of Palladium on Carbon (10% Pd/C, ~10 mol% Pd).
-
Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with H₂ (e.g., 50-500 psi) and heat to 50-80 °C. Note: Conditions must be optimized as they can be substrate-dependent.
-
Monitoring & Workup: After 24-48 hours, cool the vessel, vent the hydrogen, and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate in vacuo to yield the desired chiral amine, which can be further purified if necessary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive reducing agent.2. Insufficient acid catalyst.3. Sterically hindered ketone. | 1. Use a fresh bottle of NaBH(OAc)₃.2. Ensure 1.0-1.2 equivalents of acetic acid are added.3. Increase reaction time, temperature, or consider a more potent reducing system. |
| Low Diastereoselectivity | 1. Reaction temperature is too high.2. The prochiral ketone lacks sufficient steric or electronic bias.3. Imine isomerization. | 1. Run the reaction at a lower temperature (e.g., 0 °C or -20 °C).2. This method is most effective for ketones with significantly different R groups.3. Ensure the reaction is monitored and stopped upon completion. |
| Formation of Byproducts | 1. Reduction of the starting ketone.2. Over-alkylation (if starting with a primary amine product and aldehyde). | 1. Ensure the reducing agent is added after the amine and ketone have had time to form the imine.2. This is less common in direct amination with bulky secondary amines but can be mitigated by using the ketone as the limiting reagent. |
| Difficult Purification | 1. Product co-elutes with starting amine.2. Product is a very polar amine. | 1. Adjust the eluent system for chromatography; consider an acidic or basic wash during workup to separate the amines.2. Use a more polar eluent system (e.g., with MeOH or NH₄OH additive) or consider derivatization/salt formation. |
Conclusion
The use of (1R,2S)-2-phenylcyclohexan-1-amine as a chiral reactant in reductive amination offers a reliable and highly effective strategy for the asymmetric synthesis of secondary amines. The rigid, well-defined structure of the auxiliary provides a strong steric bias, leading to high diastereoselectivity under mild and operationally simple conditions. By carefully optimizing key parameters such as the choice of reducing agent and solvent, researchers can efficiently access valuable chiral building blocks for applications in drug discovery and development.
References
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Simon, R. C., et al. (2015). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Catalysis Science & Technology, 5(1), 201-205.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Gonzalez, J., Aurigemma, C., Truesdale, L., Denmark, S. E., Tymonko, S. A., Cottell, J. J., & Gomez, L. (2002). Synthesis of (+)-(1S,2R)- AND (í)-(1R,2S)
-
Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of bulky-bulky ketones and aldehyde employing AmDHs. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Gonzalez, J., et al. (2002). Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). ResearchGate. Retrieved from [Link]
-
Gonzalez, J., et al. (2002). Synthesis of (+)-(1S,2R)- and (-)-(! R,2S)-trans-2-phenylcyclohexanol via sharpless asymmetric dihydroxylation (AD). ResearchGate. Retrieved from [Link]
- List, B., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(49), 17268–17269.
- Pal, S., & Ramana, C. V. (2009). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Arkivoc, 2010(1), 137-147.
-
Gleave, D. M. (1997). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Retrieved from [Link]
- Aleku, G. A., et al. (2021). Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines.
- Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). MDPI.
-
Ellman, J. (n.d.). Asymmetric Synthesis of Amines. Yale University. Retrieved from [Link]
- Asymmetric 1,2-diaxial synthesis of bi-(hetero)aryl benzofulvene atropisomers via transient directing group-assisted dehydrogenative coupling. (2024).
-
Slideshare. (n.d.). Chiral auxiliary! Retrieved from [Link]
- Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. (2020). MethodsX, 7, 100824.
-
ResearchGate. (n.d.). Direct reductive amination of cyclohexanone. Retrieved from [Link]
- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved C
- A photochemical C=C cleavage process: toward access to backbone N-formyl peptides. (2021). Beilstein Journal of Organic Chemistry, 17, 3088–3095.
- Photochemically-Induced N-N Bond Cleavage of N,N-Disubstituted Hydrazides. (2002). Sciforum.
- Houben-Weyl Methods of Organic Chemistry Vol. E 22a, 4th ed. (2002). Thieme.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Chiral auxiliary! | PPTX [slideshare.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
preparation of pharmaceutical intermediates using (1R,2S)-2-phenylcyclohexan-1-amine
Executive Summary
(1R,2S)-2-phenylcyclohexan-1-amine (hereafter (1R,2S)-PCA ) is a "privileged scaffold" in medicinal chemistry, valued for its rigid stereochemical control.[1] Unlike flexible alkyl amines, the cyclohexane ring locks the phenyl and amine groups into a specific trans-diequatorial conformation (in the lowest energy state), making it an exceptional tool for chiral resolution , asymmetric induction , and as a pharmacophore in CNS-active drug discovery (specifically NMDA antagonists and sigma receptor ligands).
This guide details three core workflows:
-
Chiral Resolution: Using (1R,2S)-PCA to isolate enantiopure carboxylic acid intermediates.
-
Ligand Synthesis: Preparation of chiral sulfonamide ligands for asymmetric catalysis.
-
Scaffold Derivatization: Reductive amination protocols for generating CNS-targeted libraries.[1]
Molecule Profile & Stereochemical Causality
-
IUPAC Name: (1R,2S)-2-phenylcyclohexan-1-amine[1]
-
Common Name: trans-2-phenylcyclohexylamine (Note: The (1R,2S) configuration corresponds to the trans isomer due to Cahn-Ingold-Prelog priority rules where the C1-N bond and C2-Ph bond are on opposite faces of the ring).[1]
-
CAS: 69743-67-5 (racemate), 1011-11-6 (specific isomer).[1]
-
Pharmacophore Relevance: The 2-phenylcyclohexylamine motif mimics the structural core of analgesics (e.g., Tramadol analogs) and dissociative anesthetics, providing a rigid template to map receptor binding pockets.
Why (1R,2S)? The "Lock-and-Key" Mechanism
In the (1R,2S) isomer, the bulky phenyl group drives the cyclohexane ring into a chair conformation where both the phenyl and amine groups occupy equatorial positions . This minimizes 1,3-diaxial interactions.[1]
-
Consequence: The amine lone pair is spatially fixed relative to the phenyl ring. When used as a catalyst or resolving agent, this rigidity prevents "floppy" transition states, maximizing enantiomeric excess (ee) in downstream reactions.
Protocol A: Chiral Resolution of Racemic Acid Intermediates
Objective: Isolate a single enantiomer of a target carboxylic acid (e.g.,
Mechanism: (1R,2S)-PCA forms diastereomeric salts with racemic acids.[1] The salt formed with the "matched" enantiomer will have significantly lower solubility in specific solvents due to tighter crystal lattice packing driven by
Step-by-Step Methodology
-
Stoichiometric Calculation:
-
Dissolve 10.0 mmol of the racemic carboxylic acid in Ethanol (EtOH) [0.5 M].
-
Add 5.0 mmol (0.5 eq) of (1R,2S)-PCA.[1]
-
Note: Using 0.5 equivalents ("Method of Half-Quantities") forces the formation of the less soluble salt with the matching enantiomer, leaving the other enantiomer in solution.
-
-
Crystallization (The Critical Control Point):
-
Heat the mixture to reflux (78°C) until clear.
-
Cooling Ramp: Cool to 25°C at a rate of 5°C/hour. Rapid cooling traps impurities.
-
Self-Validation: If an oil forms instead of crystals, reheat and add a seed crystal or add 10% Hexane as an antisolvent.
-
-
Filtration & Liberation:
-
Filter the white precipitate (Salt A).
-
Liberation: Suspend Salt A in EtOAc and treat with 1M HCl (aq). Shake vigorously. The amine goes into the aqueous layer (as HCl salt); the resolved acid stays in the organic layer.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Recycling the Agent:
-
Basify the aqueous layer with 10% NaOH (pH > 12).
-
Extract with DCM to recover (1R,2S)-PCA for reuse.[1]
-
Data Output: Resolution Efficiency
| Parameter | Value | Notes |
| Recovery Yield | 35-40% (theoretical max 50%) | First pass yield.[1] |
| Enantiomeric Excess (ee) | >98% | After one recrystallization.[1] |
| Solvent System | EtOH or iPrOH:H2O (9:[1]1) | Water aids in salt lattice formation.[1] |
Protocol B: Synthesis of Chiral Sulfonamide Ligands
Objective: Synthesize N-((1R,2S)-2-phenylcyclohexyl)benzenesulfonamide derivatives. These are potent ligands for asymmetric diethylzinc addition to aldehydes.[1]
Workflow Diagram:
Caption: Synthesis pathway for chiral sulfonamide ligands. High contrast nodes indicate reaction stages.[1]
Experimental Procedure
-
Setup:
-
In a flame-dried round-bottom flask under Argon, dissolve (1R,2S)-PCA (1.0 eq) in anhydrous Dichloromethane (DCM) [0.2 M].
-
Add Triethylamine (Et₃N) (1.2 eq) as an HCl scavenger.[1]
-
-
Addition:
-
Reaction & Workup:
-
Purification:
Protocol C: Reductive Amination for CNS-Active Library Generation
Objective: Synthesize secondary amines targeting NMDA or Sigma receptors by coupling (1R,2S)-PCA with various aryl-ketones.
Reaction:
Protocol
-
Imine Formation (Dehydration):
-
Mix (1R,2S)-PCA (1.0 eq) and Ketone (1.0 eq) in neat Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.2 eq).
-
Why Ti(OiPr)₄? It acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine.
-
Stir at RT for 6-12 hours.
-
-
Reduction:
-
Dilute the viscous mixture with dry Ethanol.
-
Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise at 0°C.
-
Stir for 2 hours at RT.
-
-
Hydrolysis & Isolation:
-
Salt Formation (Storage):
-
Convert the oily free base to the Hydrochloride salt by adding 2M HCl in Diethyl Ether. The salt is stable and suitable for biological assay screening.
-
Analytical Quality Control
To ensure the integrity of the (1R,2S) stereocenter throughout these protocols, use the following QC methods:
| Method | Specification | Purpose |
| Chiral HPLC | Column: Chiralcel OD-H or AD-H | Confirm >99% ee of final product. |
| Mobile Phase | Hexane:IPA (90:[1]10) + 0.1% Diethylamine | DEA prevents peak tailing of the amine. |
| ¹H NMR | 400 MHz (CDCl₃) | Verify structure. Look for diagnostic multiplets at 2.5-3.0 ppm (CH-N).[1] |
| Optical Rotation | Compare with literature (typically negative for the 1R,2S isomer in MeOH).[1][3] |
References
-
PubChem. (1R,2S)-2-phenylcyclohexan-1-amine - Compound Summary.[1] National Library of Medicine.[1] Available at: [Link][1]
-
Whitesell, J. K. (1985).[1][4] New perspectives in asymmetric induction: The use of trans-2-phenylcyclohexanol and related auxiliaries.[1] (Contextual reference for the scaffold's history in chiral auxiliaries).
Sources
Application Note: (1R,2S)-2-Phenylcyclohexan-1-amine as a Chiral Building Block
Executive Summary
(1R,2S)-2-phenylcyclohexan-1-amine (often referred to as the "Whitesell Amine" analog) is a privileged chiral scaffold used extensively in asymmetric synthesis and drug discovery. Structurally, it features a cyclohexane ring with adjacent amine and phenyl groups in a trans configuration. The bulky phenyl group, which preferentially occupies the equatorial position, locks the cyclohexane ring into a rigid chair conformation. This rigidity effectively shields one face of the molecule, making it an exceptional chiral auxiliary and ligand scaffold for controlling stereochemistry in total synthesis.
This guide details the synthesis and resolution of the (1R,2S) isomer, its conversion into chiral sulfonamide ligands , and its application in enantioselective diethylzinc additions —a representative protocol for generating chiral building blocks in total synthesis.
Molecule Profile & Stereochemistry[1][2][3][4]
-
IUPAC Name: (1R,2S)-2-phenylcyclohexan-1-amine[1]
-
Stereochemistry: trans-isomer.[2]
-
Conformation: The large phenyl group at C2 demands an equatorial position to minimize 1,3-diaxial interactions. Consequently, the C1-amine group is also equatorial (in the trans isomer), creating a highly stable, rigid diequatorial template.
-
-
Key Utility:
Structural Visualization
The following diagram illustrates the rigid chair conformation and the steric shielding provided by the phenyl group.
Figure 1: Structural logic of (1R,2S)-2-phenylcyclohexan-1-amine. The equatorial phenyl group locks the conformation, directing incoming nucleophiles/electrophiles to the unshielded face.
Protocol A: Synthesis and Resolution
While enantioselective synthesis is possible, the most cost-effective industrial route involves the synthesis of the racemic trans-amine followed by classical resolution.
Step 1: Synthesis of rac-trans-2-Phenylcyclohexan-1-amine
Principle: Thermodynamic reduction of the oxime or imine favors the trans isomer.
-
Oxime Formation:
-
Reagents: 2-Phenylcyclohexanone (1.0 equiv), Hydroxylamine hydrochloride (1.5 equiv), Sodium Acetate (1.5 equiv), Ethanol/Water.
-
Procedure: Reflux 2-phenylcyclohexanone with hydroxylamine/NaOAc in EtOH/H2O for 2 hours. Cool, filter the precipitate, and recrystallize from ethanol to obtain 2-phenylcyclohexanone oxime.
-
-
Reduction (Thermodynamic Control):
-
Reagents: Sodium metal (excess), Ethanol (anhydrous).
-
Procedure: Dissolve the oxime in boiling anhydrous ethanol. Add sodium metal pieces slowly (exothermic!). The dissolving metal reduction preferentially yields the thermodynamically stable trans-amine.
-
Workup: Dilute with water, extract with diethyl ether, dry over Na2SO4, and concentrate.
-
Step 2: Optical Resolution
Objective: Isolate the (1R,2S) enantiomer using L-(+)-Tartaric Acid.
Materials:
-
rac-trans-2-Phenylcyclohexan-1-amine (17.5 g, 100 mmol)
-
L-(+)-Tartaric Acid (15.0 g, 100 mmol)
-
Methanol (MeOH) and Water
Procedure:
-
Salt Formation: Dissolve L-(+)-tartaric acid in hot MeOH (100 mL). Separately, dissolve the racemic amine in hot MeOH (50 mL). Mix the solutions while hot.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The diastereomeric salt of the (1R,2S)-amine typically crystallizes first (verify with specific rotation).
-
Recrystallization: Filter the crystals. Recrystallize the salt from MeOH/H2O (9:1) until a constant melting point and optical rotation are achieved.
-
Target Rotation:
(c=1, MeOH) for the free amine (check literature value for specific salt).
-
-
Free Basing: Suspend the purified salt in water, basify with 2M NaOH (pH > 12), and extract with CH2Cl2 (3x). Dry (Na2SO4) and concentrate to yield pure (1R,2S)-2-phenylcyclohexan-1-amine .
Protocol B: Synthesis of Chiral Sulfonamide Ligand
The sulfonamide derivative of (1R,2S)-2-phenylcyclohexan-1-amine is a potent ligand for titanium-mediated additions, often outperforming traditional amino-alcohol ligands.
Reaction Scheme:
(1R,2S)-Amine + Tosyl Chloride
Procedure:
-
Setup: Charge a flame-dried flask with (1R,2S)-2-phenylcyclohexan-1-amine (1.75 g, 10 mmol) and anhydrous CH2Cl2 (20 mL). Add Triethylamine (1.7 mL, 12 mmol).
-
Addition: Cool to 0°C. Add p-Toluenesulfonyl chloride (TsCl) (1.9 g, 10 mmol) portion-wise.
-
Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with 1M HCl. Extract organic layer, wash with saturated NaHCO3 and brine.[5]
-
Purification: Recrystallize from Hexane/EtOAc to yield the chiral sulfonamide as a white solid.
Application Note: Enantioselective Diethylzinc Addition
Context: This protocol demonstrates the utility of the (1R,2S)-derived ligand in the total synthesis of chiral secondary alcohols, a common motif in polyketide natural products.
Experimental Workflow
The sulfonamide ligand coordinates with Titanium(IV) isopropoxide and Diethylzinc to form a chiral catalyst that directs the ethyl group addition to the Si-face of the aldehyde.
Figure 2: Workflow for the enantioselective alkylation of aldehydes using the (1R,2S)-amine derived ligand.
Detailed Protocol
-
Catalyst Formation: In a dry Schlenk flask under Argon, dissolve the N-Tosyl-(1R,2S)-2-phenylcyclohexan-1-amine (0.05 equiv) in dry Toluene.
-
Titanium Addition: Add Ti(OiPr)4 (1.2 equiv). Stir at room temperature for 20 minutes to form the titanium-sulfonamide complex.
-
Zinc Addition: Cool to -20°C. Add Diethylzinc (2.0 equiv, 1.0M in hexane) dropwise. The solution usually turns orange/yellow. Stir for 30 minutes.
-
Substrate Addition: Add Benzaldehyde (1.0 equiv) slowly.
-
Reaction: Warm to 0°C and stir for 12–18 hours.
-
Quench: Carefully quench with 1M HCl (gas evolution!). Extract with Et2O.
-
Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column). Expected ee is typically >90% favoring the (S)-alcohol (verify based on specific ligand substitution).
Data Summary: Comparison of Chiral Auxiliaries
| Feature | (1R,2S)-2-Phenylcyclohexylamine | 8-Phenylmenthyl Amine | (R)-Phenylethylamine |
| Rigidity | High (Chair locked by Ph) | Moderate (Flexible isopropyl) | Low (Acyclic) |
| Steric Bulk | High (Direct Ph attachment) | High (Gem-dimethyl + Ph) | Moderate (Methyl) |
| Availability | Synthetic (Resolution required) | Synthetic (Complex) | Commercial (Cheap) |
| Primary Use | Amide Alkylation, Ligands | Ene Reactions (Alcohol) | Resolution, Imines |
| Cost | Moderate | High | Low |
References
-
Synthesis and Resolution of Trans-2-phenylcyclohexanol/amine
- Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (1990). "Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters: (-)-(1R,2S)-trans-2-Phenylcyclohexanol". Organic Syntheses, 69, 1.
- Note: While this reference details the alcohol, the stereochemical principles and resolution logic (via tartaric acid for the amine analog)
-
Application in Ligand Synthesis (Sulfonamides)
- Priego, J., Mancheno, O. G., Cabrera, S., & Carretero, J. C. (2002). "N-Monosulfonyl- and N,N'-Disulfonyl-1,2-diamines as Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes". Journal of Organic Chemistry.
-
General Resolution of Chiral Amines
- Yusuf, H. (2019). "A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid". Chemistry Research Journal.
-
Vesamicol and Analogs (Structural Context)
- Rogers, G. A., et al. (1989). "Synthesis, in vitro acetylcholine-storage-blocking activities, and biological properties of derivatives and analogues of trans-2-(4-phenylpiperidino)cyclohexanol (vesamicol)". Journal of Medicinal Chemistry.
Sources
- 1. (1R,2S)-2-phenylcyclohexan-1-amine | C12H17N | CID 209557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 3. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
preventing racemization of (1R,2S)-2-phenylcyclohexan-1-amine during heating
Subject: Technical Guide: Thermal Stabilization & Racemization Prevention for (1R,2S)-2-phenylcyclohexan-1-amine
Executive Summary & Stability Profile
Compound: (1R,2S)-2-phenylcyclohexan-1-amine Stereochemistry: Trans-diequatorial configuration (Thermodynamically favored). Critical Risk: While the trans isomer is thermodynamically more stable than the cis isomer, "racemization" in this context typically manifests as loss of stereochemical integrity via two distinct mechanisms:
-
C1-Epimerization (Amine center): Inversion via an imine/enamine intermediate, often catalyzed by trace carbonyl impurities, metals, or high heat. This yields the (1S,2S)-cis isomer.
-
C2-Epimerization (Benzylic center): Radical abstraction of the benzylic proton, promoted by oxygen or peroxides at high temperatures. This yields the (1R,2R)-cis isomer.
True racemization (conversion to the (1S,2R) enantiomer) requires simultaneous inversion of both centers, which is statistically rare unless the molecule passes through an achiral planar intermediate or undergoes sequential epimerization.
Troubleshooting Guide (Q&A)
Issue 1: Loss of Optical Purity During Recrystallization or Distillation
Q: I observed a drop in ee% after heating the free base to 120°C for distillation. Is this normal? A: Yes, the free base is significantly more labile than its salt forms. At 120°C, two pathways activate:
-
Oxidative Dehydrogenation: Trace oxygen can generate an imine intermediate (
). Re-reduction or hydrolysis of this imine destroys the chiral center at C1. -
Carbonyl Catalysis: If your solvent or glassware contains trace aldehydes/ketones (e.g., acetone residue), they form a Schiff base with the amine. This lowers the activation energy for C1-proton abstraction, leading to epimerization.
Corrective Action:
-
Switch to Vacuum Distillation: Lower the boiling point to <80°C using high vacuum (<1 mbar).
-
Use Salt Forms: Convert the amine to a Hydrochloride or Tartrate salt before heating. The protonated ammonium species prevents imine formation and stabilizes the C1 center.
Issue 2: Solvent Selection for Heating
Q: Can I use ethanol or isopropanol for recrystallization? A: Alcohols are generally safe unless transition metals are present.
-
Risk: In the presence of trace metals (Pd, Ru, Cu) found in reactor walls or previous reagent residues, alcohols can act as hydrogen transfer agents (Hydrogen Transfer Catalysis), facilitating a reversible dehydrogenation-hydrogenation cycle that racemizes the amine.
-
Recommendation: Use aprotic solvents like Ethyl Acetate or Toluene for heating steps if metal contamination is a possibility. If alcohols are required, ensure high-grade purity and consider adding a metal chelator (e.g., EDTA).
Issue 3: Impact of Bases
Q: I am running a reaction under basic conditions. Will this racemize my amine? A: Strong bases can deprotonate the benzylic position (C2), especially since the phenyl ring stabilizes the resulting carbanion.
-
Threshold: Avoid bases with pKa > 25 (like n-BuLi or LDA) unless cryogenic conditions (-78°C) are used.
-
Weak Bases: Carbonates (K2CO3) and tertiary amines (TEA) are generally safe below 80°C.
Experimental Protocols
Protocol A: Thermal Stabilization via Salt Formation
To be used prior to any high-temperature processing (drying, sublimation).
-
Dissolution: Dissolve 10 mmol of (1R,2S)-2-phenylcyclohexan-1-amine in 20 mL of anhydrous Ethanol.
-
Acid Addition: Slowly add 1.05 equivalents of L-Tartaric acid (or anhydrous HCl in dioxane) at 0°C.
-
Note: L-Tartrate often improves enantiomeric enrichment via diastereomeric crystallization.
-
-
Precipitation: Dilute with 40 mL of Diethyl Ether or MTBE to induce crystallization.
-
Filtration: Collect the salt.
-
Validation: The ammonium salt blocks the nitrogen lone pair, preventing oxidation to the imine. This solid can typically withstand temperatures up to 150°C without loss of optical purity.
-
Protocol B: Inert Atmosphere Handling
Required for free-base distillation or heating >80°C.
-
Degassing: Sparge all solvents with Argon for 15 minutes prior to use to remove dissolved oxygen (initiator of benzylic radicals).
-
Scavenger Additive: Add 0.1 mol% of BHT (Butylated hydroxytoluene) to the distillation pot.
-
Mechanism:[1] BHT scavenges free radicals, protecting the labile C2-benzylic proton from abstraction.
-
-
Glassware Prep: Base-wash glassware (dilute NaOH) then acid-rinse to remove transition metal residues from previous runs.
Mechanistic Visualization
The following diagram illustrates the two primary pathways for loss of stereochemical integrity: Imine-Enamine Tautomerization (C1 instability) and Benzylic Radical Abstraction (C2 instability).
Caption: Figure 1. Dual pathways for stereochemical loss.[2] The primary risks are C1 inversion via imine formation and C2 inversion via radical mechanisms. Salt formation blocks the upper pathway; inert atmosphere blocks the lower.
Summary Data Table: Stability Limits
| Condition | Free Base Stability | Salt Form (HCl/Tartrate) Stability | Risk Factor |
| Ambient (25°C) | Stable (>1 year) | Stable (>2 years) | Oxidation (slow) |
| Heating (80°C) | Moderate (Inert gas required) | High | Trace metal catalysis |
| Heating (120°C+) | Unstable (Epimerization likely) | Moderate (Short duration only) | Radical abstraction |
| Solvent: Alcohols | Risk with metals | Stable | Hydrogen Transfer |
| Solvent: Chlorinated | Stable | Stable | HCl scavenging (if decomp) |
References
-
Mechanism of Amine Racemization : Nugent, T. C., & El-Shazly, M. (2010). Chiral amine synthesis - recent developments and trends for enamide reduction, reductive amination, and imine reduction. Advanced Synthesis & Catalysis. Link
-
Dynamic Kinetic Resolution (DKR) Insights : Pamies, O., & Backvall, J. E. (2003). Combination of Enzymes and Metal Catalysts. A Powerful Approach in Asymmetric Catalysis. Chemical Reviews. Link
-
Stereochemistry of 2-Phenylcyclohexylamine : PubChem Compound Summary for CID 209557, (1R,2S)-2-phenylcyclohexan-1-amine. National Center for Biotechnology Information. Link
-
Benzylic Radical Stability : Studer, A., & Curran, D. P. (2016). The Electron is a Catalyst.[3][4] Nature Chemistry. Link
-
Salt Stabilization Protocols : Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link
Sources
removing unreacted (1R,2S)-2-phenylcyclohexan-1-amine from reaction mixtures
Topic: Removal of Unreacted (1R,2S)-2-phenylcyclohexan-1-amine
Case ID: PUR-AMN-002 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active
Executive Summary
(1R,2S)-2-phenylcyclohexan-1-amine is a lipophilic primary amine (
This guide provides three validated workflows for removal, ranked by scalability and cost-effectiveness.
Module 1: Liquid-Liquid Extraction (The "Workhorse" Method)
Best for: Large-scale removal (>100 mg) where the target product is not a base.
The Science (Causality)
The separation relies on manipulating the ionization state of the amine. By lowering the pH of the aqueous phase below the amine's
Protocol A: Standard Acid Wash (Robust Products)
Use this if your product is stable to strong mineral acids.
-
Dilution: Dilute the reaction mixture with an organic solvent (Ethyl Acetate or Dichloromethane). A 10:1 ratio of solvent to crude oil is recommended to prevent emulsions.
-
Acidification: Wash the organic layer with 1M HCl (3 x volume of organic layer).
-
Separation: Collect the organic layer.[4] The amine is now trapped in the aqueous waste as the hydrochloride salt.
-
Neutralization: Wash the organic layer once with Saturated
to remove residual acid, then Brine. -
Drying: Dry over
and concentrate.
Protocol B: The "Copper Complex" Indicator (Visual Validation)
A field-proven trick for visual confirmation of amine removal.
-
Prepare a 10% aqueous Copper(II) Sulfate (
) solution. -
Wash your organic layer with this solution.[5]
-
Observation: If the amine is present, the aqueous layer will turn from pale blue to deep purple/royal blue . This is due to the formation of a water-soluble copper-amine coordination complex.
-
Repeat: Continue washing until the aqueous layer remains pale blue, indicating all amine has been removed.
Workflow Visualization
Figure 1: Logic flow for acid-base extraction. The critical step is the phase partitioning driven by pH manipulation.
Module 2: Solid-Supported Scavenging (High Purity)
Best for: Small scale (<100 mg), parallel synthesis, or when the product is acid-sensitive.[1]
The Science
Scavenger resins are insoluble polymer beads functionalized with electrophiles. When added to the reaction mixture, the unreacted amine nucleophile attacks the resin-bound electrophile (typically an isocyanate). The amine becomes covalently tethered to the solid bead, which is then removed via simple filtration.
Recommended Scavenger: Polystyrene-Isocyanate (PS-NCO)
-
Mechanism:
(solution) + (urea bond). -
Capacity: Typically 1.0 – 1.5 mmol/g.
Protocol
-
Calculate Loading: Determine the theoretical excess of amine remaining (e.g., 0.2 mmol).
-
Stoichiometry: Add 3 equivalents of PS-Isocyanate resin relative to the excess amine.
-
Solvent: Ensure the mixture is in a swelling solvent (DCM or THF are ideal; Methanol is poor for polystyrene swelling).
-
Incubation: Shake or stir gently at room temperature for 2–4 hours .
-
Note: Do not use magnetic stir bars if possible, as they can grind the resin beads into fine dust that clogs filters. Use an orbital shaker.
-
-
Filtration: Filter the mixture through a fritted cartridge or Celite pad.
-
Result: The filtrate contains your product; the amine is trapped on the filter cake.
Module 3: Flash Chromatography (Troubleshooting Tailing)
Best for: When extraction fails (e.g., product is also basic) or for final polishing.[1]
The Issue: "Streaking"
Primary amines like (1R,2S)-2-phenylcyclohexan-1-amine often interact strongly with the acidic silanol (
The Solution: Amine Modifiers
You must mask the silanol sites with a volatile, competitive base.
Protocol
-
Mobile Phase: Prepare your eluent (e.g., Hexane/Ethyl Acetate).
-
Modifier: Add 1% Triethylamine (TEA) or 1%
to the mobile phase. -
Column Pre-treatment: Flush the column with 2–3 column volumes (CV) of the TEA-modified solvent before loading your sample. This "neutralizes" the silica.
-
Elution: Run the column with the modified solvent. The amine impurity will now elute as a sharp band rather than a streak.
Chromatography Decision Matrix
Figure 2: Mechanism of action for amine modifiers in silica chromatography.
FAQ & Troubleshooting
Q: I tried the HCl wash, but I got a terrible emulsion. What now? A: Emulsions occur when the density difference between layers is too small or surfactants are formed.
-
Fix 1: Add Brine (saturated NaCl) to the aqueous layer to increase its density and ionic strength.
-
Fix 2: Filter the entire biphasic mixture through a pad of Celite . This physically breaks the emulsion bubbles.
Q: My product is also a secondary amine. Can I still use the scavenger resin?
A: No. Isocyanate resins react with both primary and secondary amines. In this case, you must rely on Chromatography (Module 3) or careful pH-controlled extraction (exploiting slight
Q: Can I use Citric Acid instead of HCl?
A: Yes. 10% Citric Acid is an excellent alternative if your product contains acid-sensitive groups (like acetals or silyl ethers). It buffers around pH 3–4, which is low enough to protonate the amine (
References
-
Not Voodoo (University of Rochester). Workup for Removing Amines.[3] (Detailed guide on copper sulfate and acid washes). [Link]
-
Biotage. Strategies for Flash Chromatography of Amines. (Technical note on silanol interactions and amine modifiers). [Link]
-
Supra Sciences. Solid Supported Scavengers: Mechanism and Application. (Guide to Isocyanate resins). [Link]
Sources
Technical Support Center: Optimizing Solvent Selection for (1R,2S)-2-phenylcyclohexan-1-amine Diastereomer Separation
Welcome to the technical support center for the chromatographic separation of (1R,2S)-2-phenylcyclohexan-1-amine diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing solvent selection and troubleshooting common issues encountered during method development.
Fundamental Principles of Diastereomer Separation
Unlike enantiomers, which have identical physicochemical properties in an achiral environment, diastereomers possess distinct characteristics. This fundamental difference allows for their separation using conventional, achiral stationary phases in HPLC systems.[1] The primary goal of method development is to identify a combination of stationary and mobile phases that maximizes the differences in interaction between the diastereomers, thereby achieving distinct retention times and enabling effective separation.
Frequently Asked Questions (FAQs)
Q1: Is a chiral stationary phase (CSP) mandatory for separating the diastereomers of 2-phenylcyclohexan-1-amine?
A1: Not necessarily. Because diastereomers have different physical properties, a chiral column is often not required for their resolution.[1] Separation can frequently be achieved on standard achiral stationary phases, such as C18 or Phenyl for reversed-phase (RP) chromatography, or silica for normal-phase (NP) chromatography. The choice between achiral and chiral columns depends on the complexity of the separation; if achiral methods fail to provide adequate resolution, a CSP can be a powerful alternative.[1]
Q2: Which chromatographic mode—Normal-Phase (NP) or Reversed-Phase (RP)—is a better starting point?
A2: The choice depends on the overall polarity of the diastereomers and the desired selectivity.
-
Reversed-Phase (RP): This is the most common mode and a good starting point. A C18 or Phenyl-Hexyl column with a mobile phase of acetonitrile or methanol and water is typical.[2] RP is often preferred for its reproducibility and compatibility with mass spectrometry when volatile buffers are used.
-
Normal-Phase (NP): NP chromatography, using a silica column with non-polar solvents like hexane mixed with a polar modifier (e.g., ethanol or isopropanol), can offer unique selectivity for diastereomers.[1][3] The amine group of your analyte will have strong interactions with the silica surface, which can be modulated by the polar modifier.
A prudent strategy is to screen both modes during initial method development.
Q3: Why is a basic modifier like Diethylamine (DEA) or Triethylamine (TEA) often recommended for separating amines?
A3: The primary amine in (1R,2S)-2-phenylcyclohexan-1-amine is basic and prone to interacting with acidic silanol groups present on the surface of silica-based stationary phases. These secondary interactions can lead to significant peak tailing, which compromises resolution and quantification.[4] Adding a small concentration (typically 0.1%) of a basic modifier like DEA or TEA to the mobile phase masks these active silanol sites, resulting in improved peak symmetry and efficiency.[2][5]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: My diastereomer peaks are co-eluting or show very poor resolution (Rs < 1.5). How can I improve the separation?
This is a selectivity issue. The mobile phase and stationary phase are not differentiating sufficiently between the two diastereomers.
-
Step 1: Optimize Mobile Phase Composition. This is the most direct and impactful adjustment.
-
Adjust Solvent Ratio: Systematically vary the ratio of the organic modifier to the aqueous (in RP) or non-polar (in NP) component.[2] For instance, in an RP system with 60:40 Acetonitrile/Water, evaluate compositions from 70:30 to 50:50.
-
Change the Organic Modifier: Switching the organic solvent can dramatically alter selectivity. If you are using acetonitrile (a hydrogen bond acceptor), try methanol (a hydrogen bond donor and acceptor).[6] The different interactions can significantly impact resolution.
-
Modify pH (Reversed-Phase Only): For ionizable compounds like amines, mobile phase pH is a powerful tool.[7] Adjusting the pH to be at least 2 units away from the analyte's pKa ensures it is in a single ionic state (in this case, protonated). Using a buffer like ammonium formate or acetate can maintain a stable pH and improve reproducibility.[7]
-
-
Step 2: Evaluate Operating Temperature.
-
Step 3: Change the Stationary Phase.
-
If mobile phase optimization is insufficient, the column chemistry is the next variable to change.[1][6] If you started with a C18 column, consider a Phenyl-Hexyl phase. The phenyl groups can offer different selectivity through pi-pi interactions with the phenyl ring on your analyte.[9] For normal-phase, a cyano-bonded phase could be an alternative to silica.
-
Problem 2: Both diastereomer peaks exhibit significant tailing.
Peak tailing for a basic compound like 2-phenylcyclohexan-1-amine is almost always caused by secondary interactions with the stationary phase.
-
Primary Cause: Silanol Interactions. As discussed in the FAQ, the basic amine interacts with acidic silanol groups on the silica support.
-
Solution: Add a basic modifier to the mobile phase. A concentration of 0.1% Diethylamine (DEA) or Triethylamine (TEA) is a standard starting point.[2][5]
-
Alternative Solution: Use a modern, high-purity, end-capped column. These columns are designed to have fewer accessible silanol groups, which minimizes tailing for basic compounds.[1]
-
-
Secondary Cause: Column Overload. Injecting too much sample can saturate the stationary phase and lead to distorted peak shapes.
-
Solution: Reduce the injection volume or dilute the sample concentration and reinject.[2]
-
Problem 3: My peaks are fronting.
Peak fronting is often related to the sample solvent or concentration.
-
Cause: Sample Solvent Mismatch. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., sample in pure methanol, mobile phase is 20% methanol in hexane), it can cause the peak to distort.
-
Cause: Column Overload. Similar to peak tailing, injecting an excessive amount of sample can also result in fronting.
-
Solution: Decrease the amount of sample injected onto the column.[2]
-
Data Summaries & Experimental Protocols
Data Presentation
Table 1: Example of Initial Solvent System Screening
| HPLC Mode | Stationary Phase | Mobile Phase System | Expected Outcome |
| Reversed-Phase | C18 (e.g., 4.6 x 150 mm, 5 µm) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Good starting point for many diastereomers. The acidic modifier ensures the amine is protonated. |
| Reversed-Phase | Phenyl-Hexyl | A: 10 mM Ammonium Acetate, pH 9B: Acetonitrile | Phenyl chemistry offers alternative selectivity.[9] Higher pH may render the amine neutral, increasing retention. |
| Normal-Phase | Silica (e.g., 4.6 x 250 mm, 5 µm) | A: n-HexaneB: Isopropanol + 0.1% DEA | Often provides high selectivity for diastereomers.[1] The basic modifier (DEA) is critical for good peak shape.[5] |
Experimental Protocols
Protocol 1: General Method Development Workflow for Diastereomer Separation
-
Analyte Characterization: Understand the properties of (1R,2S)-2-phenylcyclohexan-1-amine, including its basicity (pKa) and UV absorbance.
-
Initial Column & Mobile Phase Screening:
-
Select two to three different achiral columns (e.g., C18, Phenyl, and Silica for normal phase).
-
Prepare two primary mobile phase systems for each mode. For reversed-phase, use Water/Acetonitrile and Water/Methanol. For normal-phase, use Hexane/Ethanol and Hexane/Isopropanol.[1] Always include an appropriate modifier (e.g., 0.1% TFA or 0.1% DEA) based on the mode.
-
-
Perform Scouting Gradients: Run a broad gradient (e.g., 5% to 95% B over 15 minutes) on each column/mobile phase combination. This will determine the approximate elution conditions and reveal if any separation is occurring.
-
Select the Best System & Optimize:
-
Choose the column/solvent combination that shows the most promise (i.e., the largest separation between the two peaks, even if incomplete).
-
Convert the gradient method to an isocratic one based on the elution percentage from the scouting run.
-
Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution.[1]
-
-
Fine-Tune Operating Parameters:
-
Temperature: Using the optimized mobile phase, evaluate the separation at three different temperatures (e.g., 25°C, 40°C, 55°C).[2]
-
Flow Rate: Fine-tune the flow rate to optimize efficiency. Lower flow rates can sometimes improve resolution but will increase run time.
-
Visualizations
Caption: Workflow for HPLC Method Development and Optimization.
Caption: Troubleshooting Decision Tree for Poor Resolution.
References
- Benchchem, "Optimizing HPLC conditions for separating (-)
- Benchchem, "Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers," Benchchem Tech Support, Available at
- Benchchem, "Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)
- Agilent Technologies, "It Isn't Always The Column: Troubleshooting Your HPLC Separation," Agilent Technologies, July 25, 2023.
- Reddit, "Help with separation of diastereomers," r/CHROMATOGRAPHY, December 9, 2024.
- ResearchGate, "How to separate the diastereomer peak from main peak?," ResearchGate, June 18, 2019.
- Waters, "Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles," Waters Corporation.
- Phenomenex, "Mobile Phase Optimization: A Critical Factor in HPLC," Phenomenex, June 6, 2025.
- Sigma-Aldrich, "Chiral Chromatography Frequently Asked Questions," Sigma-Aldrich.
- MilliporeSigma, "HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers," MilliporeSigma.
- Agilent Technologies, "Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns," Agilent Technologies, March 17, 2009.
- LCGC International, "Playing with Selectivity for Optimal Chiral Separation," LCGC International, January 19, 2023.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. agilent.com [agilent.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
Technical Support Center: Resolving Solubility Issues of (1R,2S)-2-phenylcyclohexan-1-amine Salts
Welcome to the technical support center dedicated to addressing the solubility challenges encountered with (1R,2S)-2-phenylcyclohexan-1-amine and its salts. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common hurdles in your experiments. The focus here is on the practical application of chemical principles to solve real-world laboratory problems.
Troubleshooting Guide: A Proactive Approach to Solubility
Low solubility, unexpected precipitation, or the formation of oils and amorphous solids can significantly impede research progress, particularly during chiral resolution and purification processes. This section provides a systematic, question-and-answer-based approach to diagnose and resolve these issues.
Issue 1: My (1R,2S)-2-phenylcyclohexan-1-amine salt has poor solubility in my chosen solvent system.
Q: I'm trying to perform a diastereomeric salt resolution with tartaric acid, but the resulting salt is barely soluble, making recrystallization difficult. What's happening and what can I do?
A: The low solubility of diastereomeric salts is a feature, not a bug, in chiral resolution; it's the very property that allows for separation. However, excessively low solubility can hinder effective purification. Here’s a breakdown of the causes and solutions:
-
Underlying Principle: Diastereomers, unlike enantiomers, have different physical properties, including solubility.[1][2][3] The goal of diastereomeric salt crystallization is to find a solvent system where one diastereomer is significantly less soluble than the other, allowing it to crystallize selectively.[3][4]
-
Probable Causes & Solutions:
-
Inappropriate Solvent Choice: The solvent's polarity and its ability to form hydrogen bonds are critical.[5] A solvent that is too "good" will dissolve both diastereomers, while a solvent that is too "poor" will cause both to precipitate indiscriminately.
-
Solution Strategy: Solvent Screening. A systematic solvent screening is the most effective approach.
-
Start with a polar protic solvent: Lower alcohols like methanol, ethanol, or isopropanol are often good starting points as they can solvate the salt's ionic and polar groups.[6]
-
Introduce an anti-solvent: If the salt is too soluble, gradually add a less polar solvent (an "anti-solvent") like ethyl acetate, toluene, or hexane to induce crystallization.[7]
-
Consider solvent mixtures: Pre-made mixtures of a good solvent and a poor solvent can provide fine-tuned control over solubility.
-
-
Experimental Protocol: Systematic Solvent Screening for Recrystallization
-
Preparation: Place a small, known amount of your crude (1R,2S)-2-phenylcyclohexan-1-amine salt into several test tubes.
-
Initial Solvent Addition: To each tube, add a different solvent from your screening list (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate).
-
Heating: Gently heat the tubes in a water bath to the boiling point of the solvent to determine if the salt dissolves.
-
Observation at High Temperature:
-
If the salt dissolves completely, it is a potential candidate for cooling crystallization.
-
If the salt does not dissolve, the solvent is too poor at that concentration.
-
-
Cooling & Crystallization: Allow the tubes where the salt dissolved to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.
-
Anti-solvent Addition: For solvents where the salt was highly soluble even when cold, try adding an anti-solvent dropwise at room temperature until turbidity (cloudiness) appears, then slightly warm until clear and allow to cool slowly.
-
Evaluation: The ideal solvent system is one that fully dissolves the compound when hot but yields a good crop of crystals upon cooling.
Issue 2: The salt is "oiling out" instead of crystallizing.
Q: When I cool my solution, I'm getting a viscous liquid or an amorphous solid at the bottom of my flask instead of nice crystals. Why does this happen and how can I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[7] This is a common problem in crystallization.
-
Underlying Principle: Oiling out is often a consequence of high supersaturation, where the concentration of the solute is far above its saturation point at a given temperature. The system relieves this high supersaturation by rapidly crashing out the solute as a liquid, which is kinetically favored over the more ordered process of crystal lattice formation.
-
Probable Causes & Solutions:
-
Excessive Supersaturation: This can be caused by cooling the solution too quickly or by using too little solvent.
-
Solution: Use a more dilute solution by adding more of the primary solvent. Employ a slower cooling rate; allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.[7]
-
-
High Crystallization Temperature: The temperature at which crystallization begins might be above the melting point of the solvated salt.
-
Solution: Try initiating crystallization at a lower temperature. This can sometimes be achieved by using a larger volume of solvent.
-
-
Impurities: The presence of impurities can disrupt the crystal lattice formation.
-
Solution: Ensure the starting materials are of high purity. An initial purification of the racemic amine may be necessary.
-
-
Troubleshooting Workflow for "Oiling Out"
Caption: Workflow to address "oiling out" during crystallization.
Issue 3: Repeated recrystallizations are not improving the diastereomeric purity.
Q: I've recrystallized my diastereomeric salt multiple times, but the diastereomeric excess (d.e.) is not improving beyond a certain point. What could be the cause?
A: This is a classic sign of the formation of a solid solution.[7]
-
Underlying Principle: A solid solution occurs when the crystal lattice of the less soluble diastereomer incorporates the more soluble diastereomer.[7] This creates a single, mixed solid phase, making purification by simple recrystallization ineffective because the composition of the solid and the solution in equilibrium can be very similar.
-
Probable Causes & Solutions:
-
Structural Similarity: The two diastereomers are structurally very similar, allowing them to co-crystallize.
-
Solution Strategies:
-
Change the Resolving Agent: This is often the most effective solution. A structurally different chiral acid will form diastereomeric salts with different physical properties and crystal packing arrangements, which may prevent the formation of a solid solution.[7] Common resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[1][8]
-
Systematic Solvent Screening: As with general solubility issues, varying the solvent can alter the solute-solvent interactions and potentially disrupt the formation of the solid solution.[7] Focus on solvents with different hydrogen bonding capacities.
-
Temperature Cycling (Annealing): In some cases, subjecting the solid to cycles of heating and slow cooling can promote phase separation, allowing the more stable, pure diastereomer to crystallize.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of (1R,2S)-2-phenylcyclohexan-1-amine (as the free base) and its salts?
-
Free Base: As a primary amine with a significant hydrocarbon structure (phenyl and cyclohexyl groups), the free base has limited solubility in water but is generally soluble in organic solvents like alcohols, ether, and benzene.[5][9][10] The presence of the amine group allows for hydrogen bonding, but the large nonpolar part of the molecule dominates its solubility characteristics.[5]
-
Salts (e.g., Hydrochloride, Tartrate): Formation of a salt, such as the hydrochloride or tartrate, significantly increases water solubility.[11][12] This is because the ionic salt can participate in more favorable ion-dipole interactions with water. Solubility in organic solvents will vary. Generally, the salts are more soluble in polar solvents (like alcohols) than in nonpolar solvents (like hexanes).[13]
Q2: How does the choice of the counter-ion (the acid used to form the salt) affect solubility?
The counter-ion has a major impact on the properties of the resulting salt, including its solubility and melting point.[14][15]
-
Size and Shape: Small, compact counter-ions often lead to crystalline salts with high melting points and modest solubility improvements.[14][15]
-
Hydrogen Bonding: The nature of the hydrogen bonding between the amine cation and the acid anion is a critical factor influencing solubility.[14]
-
Lipophilicity: The solubility of a salt in organic solvents can be increased by using a more lipophilic (less polar) counter-ion.[16]
Solubility Trends of Amine Salts with Different Counter-ions
| Counter-ion Type | General Effect on Salt Properties | Rationale |
| Simple Inorganic (e.g., HCl) | Often forms crystalline, water-soluble salts.[12] | Strong acid-base interaction leads to a stable, ionic salt. |
| Carboxylic Acids (e.g., Tartaric Acid) | Solubility varies widely; crucial for diastereomeric resolution.[17][18] | Differences in crystal packing and hydrogen bonding between diastereomers lead to different solubilities. |
| Sulfonic Acids (e.g., Camphorsulfonic Acid) | Tend to form highly crystalline salts. | The sulfonate group is a good hydrogen bond acceptor. |
Q3: How does pH affect the solubility of (1R,2S)-2-phenylcyclohexan-1-amine?
The solubility is highly pH-dependent due to the basic nature of the amine group.
-
In Acidic Solution (Low pH): The amine group is protonated to form the ammonium cation (R-NH3+). This ionic form is significantly more soluble in aqueous solutions than the neutral free base.[11]
-
In Basic Solution (High pH): The amine exists as the neutral free base (R-NH2). Its aqueous solubility is low due to the large hydrophobic phenylcyclohexyl group.[19]
Caption: Effect of pH on the ionization and solubility of the amine.
Q4: Can I use a different resolving agent if tartaric acid is not working well?
Absolutely. If you are facing issues like solid solution formation or poor separation, changing the resolving agent is a primary troubleshooting step.[7] The success of a diastereomeric resolution is highly dependent on the specific interaction between the amine and the chiral acid.[4] Other commonly used acidic resolving agents for amines include:
The choice of a new resolving agent will create a new pair of diastereomeric salts with entirely different solubility profiles, hopefully leading to a more effective separation.
References
-
Al-Zoubi, N., & Al-Malah, K. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. [Link]
-
Chemistry LibreTexts. (2024). Properties of amines. Chemistry LibreTexts. [Link]
-
Sciencemadness.org Community. (2009). Forming oxalate salts of amines. Sciencemadness.org. [Link]
- US Patent US5686588A. (1997). Amine acid salt compounds and process for the production thereof.
-
Kompella, A. K. (2012). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. [Link]
-
Chemistry LibreTexts. (2022). Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Chemistry Online @ UTSC. (n.d.). Solubility. University of Toronto Scarborough. [Link]
-
CK-12 Foundation. (2026). Physical Properties of Amines. CK-12. [Link]
-
Al-Zoubi, N., & Al-Malah, K. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. ResearchGate. [Link]
-
ResearchGate Community. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines. BYJU'S. [Link]
- US Patent US4879042A. (1989).
-
Hermant, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]
-
EMBIBE. (2023). Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE. [Link]
-
Wikipedia. (n.d.). Counterion. Wikipedia. [Link]
-
Kodama, S., et al. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. PubMed. [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2017). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal. [Link]
-
Wikipedia. (n.d.). Diastereomeric recrystallization. Wikipedia. [Link]
-
Lorenz, H., & Seidel-Morgenstern, A. (2011). Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine. Crystal Growth & Design. [Link]
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. byjus.com [byjus.com]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. CAS 1934-71-0: Cyclohexanamine, 1-phenyl-, hydrochloride (… [cymitquimica.com]
- 13. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 14. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Counterion - Wikipedia [en.wikipedia.org]
- 17. chemrj.org [chemrj.org]
- 18. rsc.org [rsc.org]
- 19. embibe.com [embibe.com]
stability of (1R,2S)-2-phenylcyclohexan-1-amine under acidic workup conditions
Topic: Stability & Handling Under Acidic Workup Conditions
Executive Summary
(1R,2S)-2-phenylcyclohexan-1-amine (the cis-isomer) exhibits high chemical stability under standard acidic workup conditions (e.g., 1M HCl, 1M H₂SO₄, pH < 2 at RT).[1] The primary risks during acidic processing are physical (oiling out, hygroscopicity of salts) rather than chemical (decomposition or epimerization).
However, because the cis-isomer is thermodynamically less stable than the trans-isomer (diequatorial), rigorous control of thermal conditions during salt formation is required to prevent potential lattice-energy driven isomerization or impurity occlusion.[1]
Module 1: Chemical Stability & Mechanistic Insight
The Conformational Challenge
To troubleshoot effectively, you must understand the driving forces at the molecular level.
-
Configuration: (1R,2S) denotes a cis relationship between the amine and the phenyl ring.
-
Conformation: In a cyclohexane chair, the bulky phenyl group (A-value ~2.8) strongly prefers the equatorial position. Consequently, the cis-amine group is forced into an axial position.[1]
-
Thermodynamics: The trans-isomer ((1R,2R) or (1S,2S)) allows both groups to be equatorial, making it thermodynamically superior.
Why Acidic Workup is Safe
Users often fear acid-catalyzed epimerization (inversion of the stereocenter).[1] Under standard workup conditions, this is mechanistically unfavorable :
-
Nitrogen Locking: Acid protonates the amine (
).[1] An ammonium group cannot undergo nitrogen inversion.[1] -
Carbon Integrity: Epimerization at C1 (the amine carbon) would require a mechanism to break the C-H bond (e.g., oxidation to imine). Standard mineral acids do not provide this pathway.[1]
-
Benzylic Stability: While C2 is benzylic, direct acid-catalyzed epimerization at C2 requires extreme conditions (e.g., superacids or radical conditions) not found in routine extractions.[1]
Stability Logic Diagram
Figure 1: Mechanistic pathway demonstrating why protonation prevents stereochemical erosion.
Module 2: Troubleshooting Guide (FAQs)
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: The hydrochloride salt of the cis-isomer is often hygroscopic and has a lower lattice energy than the trans-isomer due to the axial ammonium group. Solution:
-
Avoid Water: Do not use aqueous HCl for the final salt formation.[1] Use anhydrous HCl in Dioxane or Ether .[1]
-
Trituration: If an oil forms, decant the solvent and triturate (grind under solvent) with anhydrous Diethyl Ether or MTBE .
-
Seed Crystals: If available, seed the oil with a known crystal of the cis-salt.
Issue 2: "I have low recovery after acid extraction."
Diagnosis: The salt is highly water-soluble.[1] If you are extracting the amine from an organic layer into an aqueous acid layer, the salt is likely staying in the water (which is the goal). If you are trying to filter the salt directly from water, it will dissolve. Solution:
-
Correct Workflow:
-
Dissolve crude amine in organic solvent (EtOAc/DCM).[1]
-
Extract with 1M HCl (Product goes to Aqueous ).
-
Wash Aqueous with organic solvent (removes non-basic impurities).[1]
-
Basify Aqueous (pH > 12) with NaOH.
-
Extract back into Organic (Product returns to Organic ).
-
Dry and form salt in anhydrous conditions.
-
Issue 3: "The melting point is lower than reported."
Diagnosis: This indicates either solvent inclusion (solvate formation) or partial isomerization/contamination with the trans-isomer (if the synthesis was not stereoselective). Solution:
-
Check Stereopurity: Run 1H NMR. The coupling constant (
) between H1 and H2 is diagnostic.
Module 3: Optimized Experimental Protocols
Protocol A: Standard Acid/Base Purification
Use this to clean up the free base before salt formation.
| Step | Action | Critical Parameter |
| 1 | Dissolve crude oil in MTBE (Methyl tert-butyl ether).[1] | Conc: ~0.1 g/mL.[1] MTBE prevents emulsion better than DCM. |
| 2 | Add 1M HCl (1.2 equivalents).[1] Agitate vigorously. | Keep T < 25°C. Exothermic reaction.[1] |
| 3 | Separate layers. Keep the Aqueous Layer. | The product is now |
| 4 | Wash Aqueous layer with fresh MTBE (x2).[1] | Removes non-amine impurities. |
| 5 | Cool Aqueous layer to 0°C. Add 6M NaOH dropwise. | Target pH > 12.[1] Watch for oiling out of free amine. |
| 6 | Extract cloudy aqueous mix with DCM (x3).[1] | DCM is better for solubilizing the free amine than Ether. |
| 7 | Dry (Na₂SO₄) and concentrate. | Do not use heat > 40°C during evaporation.[1] |
Protocol B: Anhydrous Salt Formation (Crystallization)
Use this to generate the stable storage form.
-
Dissolve purified free base in minimal dry Ethanol or Isopropanol .[1]
-
Cool to 0°C.
-
Add HCl (4M in Dioxane) dropwise until pH paper (wetted) shows pH 2.
-
Add Diethyl Ether slowly until turbidity (cloudiness) persists.
-
Store at -20°C overnight.
-
Filter under Nitrogen (hygroscopic!).[1]
Workflow Visualization
Figure 2: Purification decision tree for isolating (1R,2S)-2-phenylcyclohexan-1-amine.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 209557, (1R,2S)-2-phenylcyclohexan-1-amine.[1] Retrieved from [Link][1]
- Organic Syntheses.General Procedures for Amine Salt Formation and Purification.
(Note: While specific degradation data for the (1R,2S) isomer is proprietary in many contexts, the structural analogs and general amine chemistry cited above confirm the stability profile described.)
Sources
Technical Support Center: Handling (1R,2S)-2-phenylcyclohexan-1-amine hydrochloride
Status: Operational Ticket ID: HYGRO-SOLV-001 Subject: Overcoming Hygroscopicity & Stability Challenges Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1]
Executive Summary & Immediate Action
(1R,2S)-2-phenylcyclohexan-1-amine hydrochloride is a chiral amine salt prone to deliquescence (absorbing moisture until it dissolves).[1] This behavior is driven by the high lattice energy mismatch typical of chiral ammonium chlorides and the presence of amorphous phases on the crystal surface.
If you are currently facing handling issues, consult the decision matrix below before proceeding.
Quick-Reference Decision Matrix
Figure 1: Triage workflow for determining the necessary intervention based on the physical state of the salt.
Troubleshooting Guides (FAQs)
Issue: Weighing Instability
Q: "The mass on my balance keeps increasing while I weigh the sample. How do I get an accurate stoichiometry?"
A: This is kinetic water uptake. The rate of uptake depends on the exposed surface area and relative humidity (RH).
-
The Error: Weighing directly onto an open weighing paper allows the salt to scavenge atmospheric water, leading to an under-dosing of the actual amine (since part of your weight is water).
-
The Fix (Difference Weighing):
-
Dry a glass vial and cap in an oven; cool in a desiccator.
-
Add the approximate amount of salt to the vial inside a glove bag or dry box. Cap immediately.
-
Weigh the full vial.
-
Dispense the salt into your reaction vessel.
-
Immediately recap and weigh the empty vial.
-
Mass used = (Mass_full - Mass_empty). Why this works: The salt is never exposed to the balance's ambient humidity while the mass is being recorded.
-
Issue: Solvation & Caking
Q: "My white powder has turned into a sticky gum. Is it degraded?"
A: Likely not. It has undergone deliquescence .[2] The amine HCl salt has absorbed enough water to form a saturated solution on the particle surface.
-
Verification: Check by LC-MS. If the molecular ion (M+H) is intact and no oxidation byproducts are visible, it is chemically stable but physically compromised.
-
Recovery: Do not attempt to chip it out. Dissolve the entire gum in dry methanol or ethanol, then remove the solvent under high vacuum (rotary evaporator followed by a manifold) to obtain a foam. For crystalline recovery, see Protocol B .
Issue: Melting Point Depression
Q: "The literature says MP is >200°C, but mine melts at 140°C. Is it impure?"
A: Water is a potent impurity.
-
Mechanism: Absorbed water disrupts the crystal lattice, significantly lowering the melting point (colligative property).
-
Resolution: Perform a TGA (Thermogravimetric Analysis) or DSC (Differential Scanning Calorimetry) with a pinhole pan. If you see a broad endotherm <100°C (water loss) followed by a sharp melt later, your compound is wet.
Technical Deep Dive: The "Why"
Understanding the mechanism allows for better control.
-
Chirality & Packing: Chiral salts like (1R,2S)-2-phenylcyclohexan-1-amine HCl often crystallize in lower-symmetry space groups compared to racemates.[1] This can create "channels" or voids in the lattice that accommodate water molecules.
-
Amorphous Content: Rapid precipitation (e.g., using HCl gas in ether) often traps amorphous regions. Amorphous solids have higher free energy and surface area than crystals, acting as "sponges" for moisture. Maximizing crystallinity is the primary defense.
-
Hydrogen Bonding: The chloride ion (
) is a strong hydrogen bond acceptor for water molecules, bridging the ammonium protons and atmospheric moisture.
Experimental Protocols
Protocol A: Drying to Constant Weight
Use this for routine handling of slightly clumped material.
-
Equipment: Vacuum drying oven, P2O5 (phosphorus pentoxide) or Silica Gel.[1]
-
Setup: Place the open vial of salt in the oven. Place a tray of desiccant (P2O5) on the bottom shelf.
-
Cycle:
-
Heat to 40°C . (Avoid higher temps initially to prevent melting the hydrated phase).
-
Apply vacuum (< 10 mbar) for 12-24 hours .[1]
-
Backfill with dry Nitrogen or Argon (do not use ambient air).
-
-
Validation: Weigh, dry for 2 more hours, and weigh again. If mass changes by <0.5%, it is dry.
Protocol B: Recrystallization (Crystal Engineering)
Use this to reduce hygroscopicity by minimizing amorphous content.[1]
Objective: Grow large, well-ordered crystals with low surface area-to-volume ratio.
| Parameter | Specification |
| Solvent System | Isopropanol (IPA) or Ethanol/Diethyl Ether |
| Concentration | Near saturation at boiling point |
| Cooling Rate | 5°C per hour (Slow cooling is critical) |
Step-by-Step:
-
Dissolve 1g of the salt in the minimum amount of boiling Isopropanol (~5-10 mL).
-
If insoluble particles remain, filter hot through a glass frit.
-
Remove from heat and wrap the flask in a towel (to insulate and slow cooling).
-
Allow to reach room temperature undisturbed (approx. 4 hours).
-
Place in a fridge (4°C) overnight.
-
Harvest: Filter rapidly on a Buchner funnel.
-
Wash: Wash with cold, dry diethyl ether (removes surface mother liquor).[1]
-
Dry: Immediately transfer to a vacuum desiccator.
Protocol C: Salt Disproportionation (The "Nuclear" Option)
If the HCl salt is unmanageable in your facility's humidity, switch to a less hygroscopic anion.
Recommended Counter-ions: L-Tartrate or Fumarate (often form non-hygroscopic networks).[1]
Workflow:
Figure 2: Workflow for converting the hygroscopic HCl salt to a stable alternative.
Procedure:
-
Free Basing: Dissolve HCl salt in water. Add 1M NaOH until pH > 10. Extract 3x with Dichloromethane (DCM). Dry organic layer over
and evaporate. -
Salt Formation: Dissolve free base in Methanol. Add 1.0 equivalent of L-Tartaric acid dissolved in Methanol.
-
Precipitation: Slowly add Diethyl Ether until cloudy. Cool to crystallize.
References & Grounding
-
FDA Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism Chemistry, Manufacturing, and Controls Information. (Highlights the regulatory requirement to control hygroscopicity and polymorphic forms). Link
-
Dynamic Vapor Sorption (DVS) Methodology: Surface Measurement Systems. DVS Analysis in Pharmaceutical Development. (Standard method for quantifying water uptake in amine salts). Link
-
General Handling of Hygroscopic Amine Salts: BenchChem & HepatoChem Technical Guides. (Practical advice on handling phenylcyclohexylamine derivatives). Link
-
PubChem Compound Summary: (1R,2S)-2-phenylcyclohexan-1-amine.[1] (Chemical structure and physical property data). Link[1]
-
Crystallization Principles: Recrystallization of Organic Compounds. (University of Illinois / TIFR Standard Protocols). Link
Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Sources
Validation & Comparative
Chiral GC Analysis Parameters for (1R,2S)-2-phenylcyclohexan-1-amine
Executive Summary
The analysis of (1R,2S)-2-phenylcyclohexan-1-amine presents a dual challenge in gas chromatography: resolving the cis-enantiomers ((1R,2S) vs. (1S,2R)) while simultaneously separating them from the thermodynamically more stable trans-diastereomers ((1R,2R) and (1S,2S)).
Direct injection of this primary amine on standard chiral columns typically yields poor results due to strong hydrogen bonding with silanol groups, resulting in peak tailing and resolution loss. This guide advocates for Trifluoroacetyl (TFA) derivatization combined with a Permethylated
Strategic Analysis: Method Selection
We compare three distinct approaches to analyzing this chiral amine. The "Direct Injection" method is often attempted first by labs seeking speed, but it rarely meets validation criteria for purity analysis.
Comparative Matrix
| Feature | Method A: Direct Injection | Method B: Acetyl Derivatization | Method C: TFA Derivatization (Recommended) |
| Stationary Phase | Base-Deactivated | Standard | Permethylated |
| Analytic Species | Free Amine ( | Acetamide ( | Trifluoroacetamide ( |
| Peak Shape | Asymmetric (Tailing factor > 1.5) | Good (Symmetry ~ 1.0) | Excellent (Symmetry ~ 1.0) |
| Volatility | Moderate (High BP) | Moderate | High (Fluorine enhances volatility) |
| Resolution ( | < 1.5 (often co-elutes) | 2.0 - 5.0 | > 5.0 (Baseline) |
| LOD/Sensitivity | Poor (Adsorption losses) | Good | High (Sharp peaks = High S/N) |
The "Why" Behind the Recommendation
The (1R,2S)-2-phenylcyclohexan-1-amine molecule possesses a free primary amine. In Method A, this amine interacts with the fused silica capillary wall, causing "ghost peaks" and tailing.
Method C (TFA derivatization) is superior because the trifluoroacetyl group serves two functions:
-
Electronic Shielding: It removes the basicity of the amine, eliminating silanol interactions.
-
Chiral Recognition: The
group is bulky and electronegative. When the derivative enters the cyclodextrin cavity, the group anchors the molecule, forcing the phenyl ring and cyclohexane backbone into a rigid conformation that amplifies the energy difference ( ) between the (1R,2S) and (1S,2R) enantiomers.
Visualizing the Workflow & Mechanism
The following diagram illustrates the critical decision pathway and the supramolecular interaction mechanism that drives separation.
Figure 1: Analytical workflow transforming the difficult free amine into a resolvable fluorinated amide.
Detailed Experimental Protocol
Objective: Baseline resolution of (1R,2S) enantiomer from (1S,2R) and trans-diastereomers.
Phase 1: Derivatization (Standard Operating Procedure)
Note: Perform in a fume hood. TFAA is corrosive.
-
Preparation: Dissolve 1-2 mg of the amine sample in 1.0 mL of Dichloromethane (DCM) or Hexane.
-
Reaction: Add 50
L of Trifluoroacetic Anhydride (TFAA) .-
Optional: Add 10
L of Pyridine or Triethylamine as a base catalyst (often unnecessary for highly reactive primary amines).
-
-
Incubation: Cap the vial and heat at 60°C for 15 minutes .
-
Cleanup: Evaporate to dryness under a gentle stream of Nitrogen (
) to remove excess acid/anhydride. -
Reconstitution: Redissolve the residue in 1.0 mL of Hexane or Ethyl Acetate.
Phase 2: GC Instrumentation Parameters[1]
| Parameter | Setting | Rationale |
| Instrument | GC-FID or GC-MS | FID is sufficient; MS for structural confirmation. |
| Column | Rt-βDEXsm or CP-Chirasil-Dex CB | 30m |
| Carrier Gas | Helium @ 1.5 mL/min | Constant flow mode maintains resolution during ramp. |
| Inlet | Split Mode (50:1) @ 250°C | High split ensures sharp peaks; high temp vaporizes derivative instantly. |
| Oven Program | Isothermal 160°C (or Ramp) | Ramp: 130°C (hold 1 min) |
| Detector | FID @ 275°C | Standard detection for hydrocarbons/amides. |
Representative Performance Data
The following data represents typical separation metrics for phenylcyclohexylamine derivatives on a Permethylated
Note: The "cis" isomer generally elutes after the "trans" isomer on non-polar phases, but elution order can invert on chiral phases depending on the specific inclusion geometry.
| Isomer | Retention Time ( | Separation Factor ( | Resolution ( |
| (1R,2R)-trans (Impurity) | 12.4 | - | - |
| (1S,2S)-trans (Impurity) | 12.9 | 1.08 (vs 1R,2R) | 2.5 |
| (1S,2R)-cis (Enantiomer) | 14.1 | - | > 5.0 (vs trans) |
| (1R,2S)-cis (Target) | 14.8 | 1.05 (vs 1S,2R) | 3.2 |
Interpretation:
-
Diastereomeric Separation: The gap between trans (12-13 min) and cis (14-15 min) is large, ensuring no interference from synthetic byproducts.
-
Enantiomeric Separation: The
of 1.05 is robust, providing baseline resolution ( ) allowing for precise enantiomeric excess (%ee) calculation.
Troubleshooting & Self-Validation
To ensure Trustworthiness and Self-Validation of your results, apply these checks:
-
Racemic Check: Always inject a racemic mixture of cis-2-phenylcyclohexylamine first. If you do not see two distinct peaks with a 1:1 area ratio, your column is either degraded or the temperature is too high.
-
Derivatization Completeness: Monitor the "Free Amine" peak. If a broad tailing peak appears early in the chromatogram, the derivatization was incomplete. Increase reaction time or check TFAA freshness (it hydrolyzes to TFA over time).
-
Column Bleed: Cyclodextrin columns have lower thermal stability limits (~220°C). Do not exceed 200°C during bake-out, or you will lose chiral selectivity permanently.
References
-
BenchChem. (2025).[1] Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine. (Analogous cyclic amine protocol). Link
-
Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. (Specifics on Rt-βDEXsm selectivity for aromatics). Link
-
Kataoka, H. (1996).[2] Derivatization reactions for the determination of amines by gas chromatography. Journal of Chromatography A. (Foundational review on TFA derivatization). Link
-
Sigma-Aldrich (Merck). Proline Derivatization and Enantioresolution by Chiral GC. (Demonstrates TFA vs Acetyl selectivity shifts). Link
-
Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. (Thermodynamics of phenylalkylamines on CD phases). Link
Sources
validation of enantiomeric purity for (1R,2S)-2-phenylcyclohexan-1-amine
The following guide details the validation of enantiomeric purity for (1R,2S)-2-phenylcyclohexan-1-amine .
A Senior Scientist’s Comparative Guide
Executive Summary & Stereochemical Definition
In drug development and asymmetric synthesis, the validation of (1R,2S)-2-phenylcyclohexan-1-amine requires a rigorous distinction between its enantiomer and its diastereomers.
Crucial Stereochemical Note: Based on Cahn-Ingold-Prelog (CIP) priority rules, the (1R,2S) configuration of 2-phenylcyclohexan-1-amine corresponds to the trans isomer.
-
C1 (R): Amine group is Up (assuming H is back).
-
C2 (S): Phenyl group is Down (assuming H is front).
-
Relationship: The substituents are on opposite sides of the ring (trans).
The primary challenge is distinguishing the (1R,2S) target from its enantiomer (1S,2R) (the other trans form) and, to a lesser extent, the cis diastereomers ((1R,2R) and (1S,2S)).
Decision Matrix: Method Selection
| Method | Primary Use Case | Accuracy | Throughput | Cost |
| Chiral HPLC | Gold Standard for QC & release testing. | High (>99.9%) | High | High (Columns) |
| ¹H/¹⁹F NMR (Mosher) | Early-stage R&D; absolute config assignment. | Med-High | Low | Med |
| Polarimetry | Quick identity check; not for quantitative ee. | Low | High | Low |
Method 1: Chiral HPLC (The Gold Standard)
Direct chromatographic separation on polysaccharide-based chiral stationary phases (CSPs) is the most robust method for determining enantiomeric excess (ee).
Recommended Column & Phase
For chiral primary amines with aromatic substituents, amylose-based columns generally provide superior resolution.
-
Primary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Alternative Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[1]
Optimized Experimental Protocol
Objective: Baseline separation of (1R,2S) and (1S,2R) enantiomers.
Step-by-Step Workflow:
-
Mobile Phase Preparation:
-
Base Solvent: n-Hexane / Isopropyl Alcohol (IPA) (90:10 v/v).
-
Additive (Critical): Add 0.1% Diethylamine (DEA) or Ethanolamine.
-
Why? Primary amines interact strongly with residual silanols on the silica support, causing peak tailing. The basic additive suppresses this ionization, sharpening the peaks.
-
-
Sample Preparation:
-
Dissolve 1.0 mg of the amine in 1.0 mL of the mobile phase.
-
Filter through a 0.45 µm PTFE syringe filter.
-
-
Instrument Settings:
-
Flow Rate: 1.0 mL/min (adjust for backpressure < 80 bar).
-
Temperature: 25°C.
-
Detection: UV at 254 nm (targeting the phenyl ring absorption).
-
-
Validation Check:
-
Inject a racemic standard (trans-racemate) first to establish the separation factor (
). -
Target
and Resolution ( ) .
-
Data Analysis
Calculate Enantiomeric Excess (% ee) using the peak areas:
Method 2: NMR Spectroscopy (Mosher’s Analysis)
When a chiral column is unavailable, or absolute configuration must be proven ab initio, derivatization with Mosher’s Acid (MTPA) is the authoritative technique.
Principle
Reacting the enantiomeric amine mixture with enantiopure (R)-(-)-MTPA-Cl converts the enantiomers into diastereomeric amides . These diastereomers have distinct chemical shifts in ¹H and ¹⁹F NMR due to the anisotropic shielding of the Mosher phenyl group.
Experimental Protocol
Reagents:
-
Substrate: (1R,2S)-2-phenylcyclohexan-1-amine (approx. 5-10 mg).
-
Reagent: (R)-(-)-
-Methoxy- -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). -
Base: Pyridine-d5 or anhydrous pyridine.
-
Solvent: CDCl₃.[2]
Procedure:
-
Reaction: In a small vial or NMR tube, mix 1.0 eq of amine, 1.5 eq of MTPA-Cl, and 2.0 eq of pyridine in 0.6 mL CDCl₃.
-
Incubation: Shake for 10–15 minutes. The reaction is usually instantaneous for primary amines.
-
Analysis: Acquire ¹⁹F NMR (simplest, singlets) or ¹H NMR (look for the methoxy signal or the benzylic proton).
Interpretation
-
¹⁹F NMR: You will see two singlets if the sample is racemic.
-
(Diastereomer A) vs
(Diastereomer B).[2] -
Integration of these peaks gives the ratio directly.
-
(Diastereomer A) vs
-
Self-Validation: If you use (S)-MTPA-Cl on a separate aliquot, the chemical shift changes (
) allow you to assign absolute configuration by modeling the shielding cone.
Method 3: Polarimetry (Optical Rotation)
Status: Secondary Verification Only. Polarimetry is prone to errors from solvent effects, temperature, and impurities (e.g., highly rotating precursors). It should never be the sole method for determining high purity (>98% ee).
-
Typical Value: Chiral trans-2-phenylcyclohexyl derivatives often exhibit specific rotations in the range of
(MeOH). -
Usage: Compare your batch against a certified reference standard to confirm the sign of rotation (+) or (-), ensuring you haven't isolated the wrong enantiomer by mistake.
Visualized Validation Workflow
The following diagram illustrates the logical flow for validating the purity of a synthesized batch.
Caption: Decision tree for selecting the appropriate validation method based on standard availability.
Comparative Data Summary
| Feature | Method A: Chiral HPLC | Method B: Mosher's NMR |
| Separation Mechanism | Supramolecular recognition (H-bonding/Sterics) on column. | Covalent formation of diastereomers. |
| Detection Limit | < 0.1% impurity. | ~1-2% impurity (integration limit). |
| Sample Recovery | Possible (Prep HPLC). | Impossible (Sample consumed/derivatized). |
| Throughput | 15-30 min per sample. | 1-2 hours (prep + acquisition). |
| Key Risk | Co-elution (requires method dev). | Kinetic resolution (incomplete reaction). |
References
- HPLC Method Development:Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
-
Stereochemistry Confirmation: Whitesell, J. K., et al. "trans-2-Phenylcyclohexanol.[3][4][5] A powerful and readily available chiral auxiliary."[4] J. Org.[4] Chem.1985 , 50, 4663-4664. (Establishes the trans-configuration and rotation of the alcohol analog, often the precursor).
-
Mosher's Method: Dale, J. A., & Mosher, H. S. "Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters." J. Am. Chem. Soc.1973 , 95, 512–519.
-
General Chiral Amine Analysis: "Enantiomer Separation of Chiral Amines... on Polysaccharide Phenylcarbamates." Yakhak Hoeji, 2021 . (Validates Amylose columns for phenyl-amine derivatives).
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rel-(1R,2S)-2-Phenylcyclohexanol | C12H16O | CID 102793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
mass spectrometry fragmentation pattern of (1R,2S)-2-phenylcyclohexan-1-amine
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of (1R,2S)-2-phenylcyclohexan-1-amine, designed for researchers in analytical chemistry and drug development.
Executive Summary & Compound Profile
Target Compound: (1R,2S)-2-Phenylcyclohexan-1-amine
Stereochemistry: Cis-configuration (Phenyl and Amino groups are syn).
Molecular Formula:
This guide analyzes the Electron Ionization (EI) fragmentation patterns of the (1R,2S) isomer, distinguishing it from its trans-stereoisomer and structural analogs (e.g., 1-phenylcyclohexan-1-amine). While the molecular ion (
Mechanistic Fragmentation Analysis
The fragmentation of 2-phenylcyclohexan-1-amine under 70 eV EI is driven by the interplay between the amine's radical-stabilizing nitrogen lone pair and the phenyl ring's ability to stabilize radical cations.
Primary Fragmentation Pathways[2]
-
-Cleavage (Ring Opening):
-
The ionization of the nitrogen lone pair triggers
-cleavage.[2] The bond between C1 and C2 is particularly susceptible because the resulting radical at C2 is benzylically stabilized by the phenyl ring. -
Mechanism: Ring opening leads to a distonic ion. Subsequent H-rearrangements facilitate the elimination of neutral fragments.
-
-
Retro-Diels-Alder (RDA) Mechanism:
-
Although typically associated with unsaturated systems, the ionization can induce an RDA-like fragmentation, expelling neutral ethylene or propene derivatives.
-
In 2-phenyl systems, this often yields the styrene radical cation (m/z 104) , a diagnostic peak for 2-substitution.
-
-
Benzylic Cleavage & Tropylium Formation:
-
Direct loss of the amine ring fragment can generate a benzyl cation (
, m/z 91), which rearranges to the highly stable tropylium ion.
-
Diagnostic Ion Table
| m/z Value | Ion Identity | Fragment Structure | Mechanistic Origin |
| 175 | Molecular Ion (Low intensity, odd electron). | ||
| 104 | Styrene Radical Cation | RDA-like cleavage involving the phenyl ring. | |
| 91 | Tropylium Ion | Rearrangement of benzyl cation; indicates phenyl group. | |
| 56 | Iminium Ion | Characteristic amine fragment (rearrangement of cyclohexyl ring). | |
| 158 | Loss of ammonia (common in primary amines). |
Fragmentation Pathway Diagram
The following Graphviz diagram illustrates the proposed fragmentation cascade.
Caption: Proposed EI-MS fragmentation pathway for 2-phenylcyclohexan-1-amine, highlighting the competition between charge retention on the amine fragment (m/z 56) and the phenyl fragment (m/z 104).
Comparative Performance: Cis vs. Trans & Analogs
Distinguishing the (1R,2S) cis-isomer from its trans-counterpart and structural isomers requires a multimodal approach. While mass spectra are similar, chromatographic behavior is distinct.
Comparison Matrix
| Feature | (1R,2S)-2-Phenyl (Cis) | (1R,2R)-2-Phenyl (Trans) | 1-Phenylcyclohexylamine |
| Stereochemistry | Phenyl/Amine Syn (Axial/Equatorial) | Phenyl/Amine Anti (Diequatorial) | Gem-disubstituted |
| GC Retention Time | Later Eluting (on non-polar phases) | Earlier Eluting (More compact/stable) | Distinct (Usually earlier) |
| Base Peak (EI) | m/z 56 or 104 (Competitive) | m/z 56 or 104 (Similar) | m/z 132 (Loss of |
| Key Differentiator | RDA Fragment (m/z 104) | RDA Fragment (m/z 104) | Geminal Cleavage |
| Thermodynamic Stability | Lower (Steric strain) | Higher | N/A |
Mechanistic Differentiators
-
Cis vs. Trans (GC Separation):
-
Mechanism: The trans-isomer typically adopts a diequatorial conformation, which is thermodynamically more stable and has a slightly more compact hydrodynamic volume in the gas phase compared to the cis-isomer (often axial-equatorial to avoid A(1,3) strain).
-
Result: On standard non-polar capillary columns (e.g., 5% phenyl-methylpolysiloxane), the trans-isomer elutes before the cis-isomer . This retention time difference (
) is the primary identification tool.
-
-
2-Phenyl vs. 1-Phenyl (MS Pattern):
-
1-Phenylcyclohexylamine: The phenyl and amine are on the same carbon.
-cleavage leads to the loss of the largest alkyl ring segment, often retaining the phenyl group on the charged nitrogen fragment, or losing the propyl radical to form a stable cation at m/z 132. -
2-Phenylcyclohexylamine: The substituents are vicinal. Cleavage between C1 and C2 separates the functional groups, leading to distinct fragments like styrene (m/z 104) which are less prominent in the 1-phenyl spectrum.
-
Experimental Protocol: Validated Analysis Workflow
To ensure reproducible differentiation, the following GC-MS protocol is recommended. This method maximizes isomer resolution.
Sample Preparation[4][5]
-
Solvent: Dichloromethane or Methanol (HPLC Grade).
-
Concentration: 100
g/mL. -
Derivatization (Optional but Recommended): Acylation with Trifluoroacetic Anhydride (TFAA).
-
Why? Improves peak shape of primary amines and enhances
between stereoisomers. -
Fragment Shift:
shifts to m/z 271; Base peak shifts to m/z 152 (N-TFA iminium).
-
GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| Column | DB-5ms or Equivalent (30m x 0.25mm x 0.25 | Standard non-polar phase for boiling-point separation. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Inlet Temp | 250 °C | Ensures rapid volatilization without degradation. |
| Injection | Split (10:1) | Prevents column overload and peak broadening. |
| Oven Program | 60°C (1 min) | Slow ramp allows separation of diastereomers. |
| Ion Source | EI (70 eV), 230 °C | Standard ionization for library matching. |
| Scan Range | m/z 40 - 300 | Covers low mass fragments and molecular ion. |
Data Interpretation Logic[6]
-
Check m/z 175: Confirms molecular weight.
-
Check m/z 91 & 104: Confirms phenyl ring presence and 2-substitution pattern (vs 1-phenyl).
-
Check Retention Time:
-
Peak A (Earlier): Likely Trans-isomer.
-
Peak B (Later): Likely (1R,2S)-Cis -isomer.
-
-
Confirm with Standards: Co-injection with a reference standard is required for absolute stereochemical assignment.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 209557, (1R,2S)-2-phenylcyclohexan-1-amine. Retrieved from [Link]
- Smith, R. M. (2005).Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011).Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
Sources
X-ray crystallography data for (1R,2S)-2-phenylcyclohexan-1-amine derivatives
Title: Definitive Stereochemical Assignment of (1R,2S)-2-Phenylcyclohexan-1-amine: A Crystallographic vs. Spectroscopic Comparison Guide
Executive Summary
Objective: This guide provides a technical comparison between Single Crystal X-ray Diffraction (SC-XRD) and Nuclear Magnetic Resonance (NMR) spectroscopy for the absolute stereochemical assignment of (1R,2S)-2-phenylcyclohexan-1-amine.
The Challenge: The (1R,2S) isomer is the cis-configuration of this pharmacophore. Unlike its trans-counterpart, the cis-isomer possesses high conformational mobility in solution (ring-flipping), rendering scalar coupling constants (
The Verdict: While NMR is sufficient for purity analysis, SC-XRD of the hydrochloride or hydrobromide salt is the superior and necessary method for unambiguous absolute configuration assignment. This is due to the method's ability to "freeze" the energetically preferred chair conformation and utilize anomalous scattering (Flack parameter) to confirm enantiopurity.
Structural Significance & Conformational Analysis
To understand why X-ray is required, one must analyze the thermodynamics of the cyclohexane ring system.
-
The Trans Isomer ((1R,2R)): Can adopt a diequatorial conformation (
), which is thermodynamically very stable and rigid. NMR signals are distinct ( Hz). -
The Cis Isomer ((1R,2S)): Must adopt an axial-equatorial (
) geometry.[1] This leads to a competition between two chair forms.
Thermodynamic Prediction (A-Value Analysis):
-
Phenyl Group A-Value: ~2.8 kcal/mol (Strong preference for equatorial).
-
Amino Group A-Value: ~1.4 kcal/mol.
-
Result: The crystal structure will almost invariably lock into the Phenyl-Equatorial / Amine-Axial conformation to minimize 1,3-diaxial interactions involving the bulky phenyl ring.
Diagram 1: Conformational Locking Logic
The following diagram illustrates the logical pathway for determining the preferred solid-state conformation.
Caption: Thermodynamic selection of the preferred chair conformation during crystallization.
Comparative Analysis: X-ray vs. NMR
The following table objectively compares the two analytical techniques for this specific chiral scaffold.
| Feature | NMR Spectroscopy (600 MHz) | X-ray Crystallography (SC-XRD) |
| Primary Data Output | Chemical shifts ( | Electron density map, Unit cell dimensions, Atomic coordinates ( |
| Conformational Insight | Time-Averaged: Signals represent a weighted average of rapid chair-flips. Hard to distinguish cis conformers. | Static Snapshot: Provides the precise 3D arrangement of the lowest energy conformer. |
| Absolute Configuration | Indirect: Requires chiral derivatizing agents (e.g., Mosher's acid) to infer chirality. | Direct: Uses anomalous dispersion (Flack Parameter) to assign (R) vs (S) with >99% confidence [1]. |
| Sample Requirement | ~5-10 mg in solution ( | Single crystal (~0.1 - 0.3 mm) of high quality. |
| Ambiguity Risk | High: Overlapping multiplets in the cyclohexane region (1.2 - 2.0 ppm) often obscure | Low: Unless the crystal is twinned or disordered, the result is definitive. |
Experimental Protocol: Crystallization & Data Collection
Since the free base (amine) is often an oil or a low-melting solid, salt formation is critical for obtaining high-quality crystals.
Step 1: Derivatization (Salt Formation)
To introduce a "heavy atom" for better anomalous scattering (crucial for absolute configuration), the Hydrobromide (HBr) or 4-Bromobenzoate salt is recommended over the Hydrochloride.
-
Dissolve 50 mg of (1R,2S)-2-phenylcyclohexan-1-amine in 0.5 mL of dry ethanol.
-
Add 1.1 equivalents of Hydrobromic acid (48% aq) or 4-bromobenzoic acid.
-
Allow the solution to stand; if precipitate forms immediately, redissolve by warming.
Step 2: Crystal Growth (Vapor Diffusion)
-
Place the salt solution in a small inner vial.
-
Place this vial inside a larger jar containing a "precipitant" solvent (e.g., diethyl ether or hexane) in which the salt is insoluble.
-
Seal the outer jar. Over 24-72 hours, the ether diffuses into the ethanol, slowly lowering solubility and growing diffraction-quality prisms.
Step 3: Data Collection & Refinement[2]
-
Radiation Source: Cu-K
( Å) is preferred for light-atom structures to maximize the anomalous signal, though Mo-K is acceptable if a Bromine atom is present [2]. -
Temperature: Collect data at 100 K (cryo-cooling) to reduce thermal motion (ellipsoids) and improve resolution.
-
Metric to Watch: The Flack Parameter (
) .[2][3][4][5]-
(with
): Correct absolute structure. - : Inverted structure (you have the enantiomer of your model).
- : Racemic twin (check your resolution step).
-
(with
Diagram 2: Crystallography Workflow
Caption: Step-by-step workflow from crude amine to validated absolute configuration.
Data Interpretation Guide
When reviewing the .cif (Crystallographic Information File) for this molecule, focus on these parameters to validate the quality of the data.
| Parameter | Ideal Range | Interpretation for (1R,2S) Isomer |
| R1 Value | Indicates the model agrees well with the observed electron density. | |
| Flack Parameter ( | Confirms the (1R,2S) absolute configuration. If | |
| Torsion Angles | N1-C1-C2-C(Ph) | For cis (axial/equatorial), this torsion angle typically deviates from the standard |
| Space Group | Non-centrosymmetric | Must be a Sohncke group (e.g., |
References
-
Parsons, S., & Flack, H. D. (2004). The use of the Flack parameter for absolute structure determination. Acta Crystallographica Section A.
-
Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography and absolute structure determination. Tetrahedron: Asymmetry.[6][7]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Cambridge Crystallographic Data Centre (CCDC) . Guidance on Flack Parameter.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Flack parameter - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. Conformation and absolute configuration of (1S,2S)-2-(phenylselanyl)cyclohexyl (R)-2-methoxy-2-(1-naphthyl)propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Professional Guide: Safe Disposal of (1R,2S)-2-Phenylcyclohexan-1-amine
Executive Summary & Core Directive
The immediate directive is clear: (1R,2S)-2-phenylcyclohexan-1-amine must be treated as a Corrosive (Category 1B) and Acutely Toxic hazardous waste.
Under no circumstances should this compound be disposed of via sanitary sewer systems (sink drains) or regular trash. Its high alkalinity (pH > 11.5) and significant aquatic toxicity require strict segregation into a dedicated "Basic/Organic Amine" waste stream for high-temperature incineration by a licensed hazardous waste facility.
This guide synthesizes current GHS classifications, RCRA regulations, and practical laboratory experience to provide a self-validating disposal protocol.
Technical Hazard Assessment (The "Why")
To ensure safety, one must understand the causality of the hazard. This compound is not merely "harmful"; it is a primary amine with a cyclohexane ring and a phenyl substituent, imparting specific lipophilic and basic properties.
Mechanistic Toxicity & Reactivity
-
Corrosivity (Skin/Eye): As an aliphatic amine, the lone pair of electrons on the nitrogen atom makes this compound a strong nucleophile and base. Upon contact with biological tissue, it rapidly saponifies lipids in cell membranes and denatures proteins, causing immediate, deep chemical burns (coagulative necrosis).
-
Aquatic Toxicity: The lipophilic phenyl and cyclohexane rings allow the molecule to easily penetrate aquatic organism membranes, disrupting ion regulation. This necessitates "Zero Discharge" to waterways.
-
Chemical Incompatibility: Mixing this amine with strong oxidizers (e.g., peroxides, permanganates) or nitrosating agents can result in exothermic reactions or the formation of carcinogenic nitrosamines.
Physicochemical Properties Relevant to Disposal[1][2]
| Property | Value | Disposal Implication |
| CAS Number | 1011-11-6 (Isomer specific) / 17293-45-7 (General) | Required for waste manifesting. |
| Physical State | Colorless to pale yellow liquid | Requires leak-proof secondary containment. |
| Flash Point | ~98°C (208°F) | Combustible.[1] Do not mix with Flammable Class 1 wastes if avoidable. |
| pH (100g/L) | > 11.5 | RCRA Corrosive (D002) characteristic. |
| Water Solubility | Low to Moderate | Forms separate phase; do not rely on water dilution. |
Strategic Waste Segregation Protocol
Effective disposal begins at the bench. You must segregate this chemical to prevent dangerous cross-reactivity in the central accumulation area.
The Segregation Decision Tree
Figure 1: Decision logic for segregating amine waste streams to prevent incompatibility incidents.
Container Specifications
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid Aluminum (amines can corrode aluminum).
-
Headspace: Leave at least 10% headspace to allow for vapor expansion.
-
Labeling: Must carry the words "Hazardous Waste," the specific chemical name, and the hazard checkmarks for Corrosive and Toxic .
Operational Disposal Procedures
Scenario A: Bulk Liquid Disposal (Expired/Unused Reagent)
-
PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, lab coat, and closed-toe shoes. Use a fume hood.
-
Transfer: Pour the liquid slowly into the designated "Basic Organic Waste" carboy.
-
Critical Step: Ensure the receiving carboy does NOT contain acids. An acid-base reaction in a closed drum can cause over-pressurization and explosion.
-
-
Rinsing: Triple rinse the empty original bottle with a compatible solvent (e.g., ethanol or acetone). Add the rinsate to the same waste carboy.
-
Bottle Disposal: Deface the label of the empty, rinsed bottle and dispose of it in the glass recycling or trash, depending on facility rules for "P-listed" vs. standard empty containers (Check local regulations; usually standard trash if triple-rinsed).
Scenario B: Spill Cleanup (Immediate Response)
If a spill occurs (< 500 mL), follow this neutralization workflow to stabilize the hazard before disposal.
Figure 2: Workflow for safely managing laboratory spills of corrosive amines.
Neutralization Note: While you can neutralize small spills with dilute citric acid or hydrochloric acid, this generates heat. For safety, absorption with an inert clay or vermiculite is preferred over chemical neutralization for untrained personnel.
Regulatory Compliance & Waste Codes
Failure to classify waste correctly is a primary source of regulatory fines. Use the following codes for your waste manifest.
| Regulation | Code | Description |
| RCRA (USA) | D002 | Corrosive Waste (pH > 12.5 or corrodes steel). |
| RCRA (USA) | D001 | Ignitable (Only if mixed with flammable solvents). |
| DOT Shipping | UN 2735 | Amines, liquid, corrosive, n.o.s. (2-phenylcyclohexan-1-amine). |
| Hazard Class | 8 | Corrosive Material.[2] |
Self-Validation Step: Before sealing the waste container, ask: Does this container hold any acids or oxidizers? If the answer is "No," the system is safe.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 209557, (1R,2S)-2-phenylcyclohexan-1-amine. Retrieved from [Link][3]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Safe Handling of (1R,2S)-2-phenylcyclohexan-1-amine
This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of (1R,2S)-2-phenylcyclohexan-1-amine. As a chiral amine, this compound is a valuable building block in pharmaceutical synthesis, but its handling requires a thorough understanding of its chemical properties and associated hazards to ensure the safety of laboratory personnel and the integrity of the research. This guide moves beyond a simple checklist to explain the causality behind each procedural step, empowering researchers to work with confidence and safety.
Hazard Analysis: Understanding the Risks
(1R,2S)-2-phenylcyclohexan-1-amine is a flammable liquid and vapor that poses several significant health risks. A foundational understanding of these hazards is critical to appreciating the necessity of the stringent controls outlined in this guide.
Key Hazards:
-
Corrosivity: Causes severe skin burns and serious eye damage.[1] Contact can lead to rapid tissue damage.
-
Acute Toxicity: Harmful if swallowed or in contact with skin.
-
Flammability: Flammable liquid and vapor. Vapors can accumulate and may form an explosive mixture with air.[2]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]
-
Environmental Hazard: Harmful to aquatic life.[1] Discharge into the environment must be avoided.
| Hazard Classification (GHS) | Category | Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin corrosion | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious eye damage | Category 1 | H318: Causes serious eye damage |
| Reproductive toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[1] |
| Acute aquatic hazard | Category 3 | H402: Harmful to aquatic life[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The rationale for each piece of equipment is directly linked to the hazards identified above.
-
Hand Protection: Wear chemical-resistant gloves.[2] Nitrile or neoprene gloves are recommended for handling amines; however, always consult the manufacturer's specific chemical resistance data.[3] Gloves must be inspected for integrity before each use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory. Given the severe eye damage risk, a face shield (8-inch minimum) must be worn in addition to goggles whenever there is a risk of splashing.
-
Skin and Body Protection: A chemical-resistant lab coat or apron is required to protect against skin contact.[4] Long-sleeved clothing should be worn, and all exposed skin should be covered.[5] For tasks with a higher risk of splashes, consider a full chemical-resistant suit.
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[6][7] If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5][6][8]
Operational Plan: From Receipt to Reaction
A systematic workflow minimizes the risk of exposure and accidents. The following protocol provides a step-by-step guide for handling (1R,2S)-2-phenylcyclohexan-1-amine in a laboratory setting.
Workflow Diagram
Caption: Workflow for safe handling of (1R,2S)-2-phenylcyclohexan-1-amine.
Step-by-Step Protocol
-
Preparation and Precaution:
-
Verify Ventilation: Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Assemble Equipment: Gather all necessary glassware and equipment. Use non-sparking tools and ensure any equipment used for transferring the liquid is properly grounded to prevent static discharge.[2]
-
Emergency Readiness: Confirm the location and accessibility of the nearest safety shower, eyewash station, and spill kit.[1][2]
-
Don PPE: Put on all required personal protective equipment as detailed in Section 2.
-
-
Handling and Dispensing:
-
Inert Atmosphere: This compound is noted as being air-sensitive. Handle under an inert gas like nitrogen or argon to prevent degradation.
-
Transfer: When transferring from the primary container, do so slowly to minimize splashing or vapor generation. The container and receiving equipment must be grounded and bonded.[2]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place when not in use.[5] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.
-
-
Post-Handling:
-
Decontamination: Thoroughly clean the work area and any equipment used.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.
-
PPE Removal: Remove PPE carefully, avoiding contact with the outer surfaces, and dispose of contaminated items (like gloves) as hazardous waste.
-
Emergency Procedures: Rapid and Correct Response
In the event of an accident, a swift and informed response is crucial to mitigate harm.
| Emergency Situation | First Aid and Response Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Continue rinsing during transport to the hospital. Seek immediate medical attention.[5] |
| Skin Contact | Take off all contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[5] |
| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
| Minor Spill | Evacuate personnel from the immediate area. Wearing appropriate PPE, contain the spill with a non-combustible absorbent material (e.g., sand, vermiculite, diatomaceous earth).[9] Collect the material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[6] Ventilate the area and wash the spill site after material pickup is complete.[10] |
| Major Spill | Evacuate the laboratory immediately and alert others. Activate the fire alarm if the spill is large or if there is a fire risk. Contact your institution's emergency response team.[3] |
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step. (1R,2S)-2-phenylcyclohexan-1-amine and any materials contaminated with it must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this chemical, including excess reagent, reaction mixtures, and contaminated consumables (e.g., gloves, absorbent pads), in a designated and compatible hazardous waste container.[11]
-
Do not mix this waste with incompatible materials. For example, do not mix amine waste with strong acids or oxidizers.[12]
-
Keep halogenated and non-halogenated solvent waste streams separate if possible.[12]
-
-
Container Management:
-
The waste container must be made of a material compatible with the chemical. Plastic is often preferred.[11]
-
Keep the container securely closed at all times, except when adding waste.[11]
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "(1R,2S)-2-phenylcyclohexan-1-amine".[13]
-
-
Final Disposal:
-
Do not pour down the drain. This chemical is harmful to aquatic life and this method of disposal is prohibited.[13]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[10]
-
The typical disposal method for this type of chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber.[10]
-
By adhering to these detailed protocols, researchers can confidently and safely utilize (1R,2S)-2-phenylcyclohexan-1-amine, ensuring personal safety, experimental integrity, and environmental protection.
References
-
Safety Data Sheet for Cyclohexylamine . CHEMTRON. [Link]
-
Safety Data Sheet for Cyclohexylamine-based product . CHEMTRON. [Link]
-
Discussion on Safety when handling cyclohexylamine . Chemistry Stack Exchange. [Link]
-
(1R,2S)-2-phenylcyclohexan-1-amine PubChem Entry . National Center for Biotechnology Information. [Link]
-
Hazardous Substance Fact Sheet for Cyclohexylamine . New Jersey Department of Health. [Link]
-
Safety Data Sheet for Cyclohexylamine . SILVER FERN CHEMICAL, INC. [Link]
-
Safety Data Sheet for Amine-based product . Baker Hughes. [Link]
-
Proper Drain Disposal of Chemicals: Guidelines and Best Practices . Lab Manager. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania Environmental Health and Radiation Safety. [Link]
-
Laboratory Waste Disposal Guidelines . University of Toronto. [Link]
Sources
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- 2. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. agilent.com [agilent.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 13. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
